4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYQDWWHMIWHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist’s Guide to the Spectroscopic Elucidation of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities.[1] This document, intended for researchers and drug development professionals, moves beyond rote procedural descriptions to offer a deeper, field-tested rationale for the application of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural confirmation of this target molecule. We will explore the causality behind experimental choices, present self-validating protocols, and interpret the resulting spectral data with authoritative grounding. While direct literature for the specific phenylethyl derivative is emerging, this guide establishes a robust analytical model by drawing upon and extrapolating from the well-characterized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol analogue, providing predictive insights essential for compound verification.[2][3][4]
Foundational Chemistry: Structure and Tautomerism
Before delving into spectroscopic analysis, it is critical to understand the fundamental structure and potential isomerism of the target compound. The molecule consists of a 1,2,4-triazole heterocyclic core substituted with three key functional groups: a primary amine (-NH₂), a thiol/thione group (-SH/C=S), and a phenylethyl side chain.
A crucial characteristic of 1,2,4-triazole-3-thiol systems is the existence of thione-thiol tautomerism.[5][6] The molecule can exist in equilibrium between the thiol form (containing a C-SH bond) and the thione form (containing a C=S bond and an N-H bond). Spectroscopic techniques are pivotal in determining the predominant tautomeric form in a given state (solid or solution).
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Expertise & Rationale
FT-IR spectroscopy is the quintessential first-line technique for structural verification. Its power lies in its ability to provide a unique "molecular fingerprint" by identifying the vibrational frequencies of specific chemical bonds.[7][8][9] For our target molecule, FT-IR is not merely a confirmation tool but a diagnostic one. It allows us to rapidly verify the presence of all key functional groups—the N-H stretches of the amino group, the S-H or N-H stretch related to the thiol/thione tautomerism, the C=N bond of the triazole ring, and the characteristic aromatic and aliphatic C-H bonds. The choice of the solid-state KBr pellet method is deliberate; it provides a spectrum of the compound in its native solid form, minimizing solvent interactions that could influence tautomeric equilibrium.[10]
Experimental Protocol: KBr Pellet Transmission Method
This protocol ensures a high-quality, reproducible spectrum by creating a non-absorbing matrix for the solid sample.
Step-by-Step Methodology:
-
Preparation: Dry high-purity, spectroscopy-grade potassium bromide (KBr) at 105°C for at least one hour to remove moisture, then cool in a desiccator.[11] Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.
-
Sample Grinding: Weigh 1-2 mg of the synthesized this compound and grind it to a fine, consistent powder in the agate mortar. Proper grinding is critical to reduce light scattering and produce sharp spectral bands.[12]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[13] Mix thoroughly with the sample powder until the mixture is homogeneous. This dilution is key to achieving a spectrum within the detector's linear range.[10]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply a force of 8-10 tons for several minutes. Applying a vacuum during pressing helps remove trapped air and moisture, resulting in a more transparent pellet.[14][15]
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Data Interpretation: Predicted Vibrational Bands
The interpretation hinges on correlating observed absorption bands with known vibrational frequencies of specific functional groups. The table below outlines the predicted bands for the target molecule, extrapolated from data on phenyl-substituted analogues.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Expected Observations |
| 3350 - 3250 | Medium | N-H stretch (asymmetric & symmetric) | Confirms the presence of the primary amino (-NH₂) group. Two distinct bands are expected. |
| 3150 - 3000 | Medium-Weak | Aromatic C-H stretch | Indicates the presence of the phenyl ring. |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretch | Confirms the -CH₂-CH₂- linker of the phenylethyl group. |
| ~2600 - 2550 | Weak, Broad | S-H stretch | The presence of this band is a strong indicator of the thiol tautomer. Its absence suggests the thione form is dominant. |
| ~1630 - 1600 | Strong | C=N stretch | Characteristic of the triazole ring structure. |
| ~1580 - 1450 | Medium-Weak | C=C ring stretch | Further confirmation of the aromatic phenyl ring. |
| ~1350 - 1250 | Strong | C=S stretch | A strong band in this region, coupled with the absence of an S-H stretch, would confirm the thione tautomer. |
| ~750 and ~700 | Strong | Aromatic C-H out-of-plane bend | Indicates a monosubstituted benzene ring. |
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale
While FT-IR confirms functional groups, NMR spectroscopy maps the complete carbon-hydrogen framework.[16][17][18] It is the definitive technique for unambiguous structure elucidation. We employ both ¹H and ¹³C NMR to create a complete picture.
-
¹H NMR provides information on the chemical environment of each proton, their relative numbers (via integration), and their connectivity to neighboring protons (via spin-spin splitting). For our molecule, it is essential to confirm the A₂B₂ (triplet-triplet) system of the ethyl bridge and to distinguish the aromatic protons from the labile NH₂ and SH/NH protons.
-
¹³C NMR reveals the number of chemically distinct carbon environments, confirming the total carbon count and identifying the nature of each carbon (aliphatic, aromatic, or part of the heterocyclic ring).[19]
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. It is an excellent solvent for many polar organic compounds and, importantly, its residual proton signal does not typically obscure signals from the analyte. Furthermore, its ability to form hydrogen bonds can help in observing labile protons like those from -NH₂ and -SH/-NH groups, which might otherwise be broadened or exchange too rapidly.
Experimental Protocol: NMR Sample Preparation
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.[3][20]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[20] Ensure the sample dissolves completely; gentle vortexing or sonication may be applied.
-
Filtration: To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton and dispense it directly into a clean 5 mm NMR tube. This removes any particulate matter.
-
Finalization: Cap the NMR tube securely. The sample is now ready for analysis.
-
Data Acquisition: The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity. The Free Induction Decay (FID) signal is then acquired and Fourier transformed to generate the spectrum.
Data Interpretation: Predicted Chemical Shifts
¹H NMR Spectral Predictions (in DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Observations |
| ~13.5 | Singlet (broad) | 1H | SH / NH | This labile proton's position is highly dependent on concentration and temperature. Its presence confirms the thiol or thione group. D₂O exchange would cause this peak to disappear. |
| 7.35 - 7.20 | Multiplet | 5H | Aromatic-H | The five protons of the monosubstituted phenyl ring. |
| ~5.7 | Singlet (broad) | 2H | -NH₂ | The two protons of the primary amino group. This peak will also disappear upon D₂O exchange. |
| ~3.1 | Triplet | 2H | Ar-CH₂- | Protons on the carbon adjacent to the triazole ring. Expected to be a triplet due to coupling with the neighboring CH₂ group. |
| ~2.9 | Triplet | 2H | -CH₂-Ar | Protons on the carbon adjacent to the phenyl ring. Expected to be a triplet due to coupling with the neighboring CH₂ group. |
¹³C NMR Spectral Predictions (in DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale & Expected Observations |
| ~166 | C=S / C-SH | Carbon of the thione/thiol group. Its chemical shift is sensitive to the tautomeric form. |
| ~152 | N-C=N | The second carbon atom within the triazole ring. |
| ~141 | Aromatic C (quaternary) | The carbon of the phenyl ring attached to the ethyl group. |
| ~129 | Aromatic C-H | Aromatic carbons bearing a proton. |
| ~128 | Aromatic C-H | Aromatic carbons bearing a proton. |
| ~126 | Aromatic C-H | Aromatic carbons bearing a proton. |
| ~34 | -CH₂-Ar | Aliphatic carbon attached to the phenyl ring. |
| ~31 | Ar-CH₂- | Aliphatic carbon attached to the triazole ring. |
Electronic Transitions: UV-Visible Spectroscopy
Expertise & Rationale
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about conjugated systems.[21][22] For our target molecule, the primary chromophores are the phenyl ring and the 1,2,4-triazole ring. This analysis helps to confirm the presence of these conjugated systems. The choice of solvent is critical, as solvent polarity can influence the energy levels of the electronic states, causing shifts in the absorption maximum (λ_max).[5][6][23] A polar protic solvent like ethanol is a common choice as it is transparent in the relevant UV region (>210 nm) and effectively solvates the molecule.
Experimental Protocol: Solution-State Analysis
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-grade solvent that is transparent in the expected absorption region (e.g., ethanol, methanol).
-
Stock Solution: Prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL).
-
Dilution: Create a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) from the stock solution to ensure the absorbance falls within the instrument's linear range (ideally < 1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This is subtracted from the sample spectrum to correct for any solvent absorbance.
-
Sample Analysis: Rinse and fill the cuvette with the diluted sample solution. Place it in the spectrometer and record the absorption spectrum, typically from 400 nm down to 200 nm.
Data Interpretation: Predicted Absorption Maxima
The spectrum is expected to show absorptions characteristic of π → π* transitions associated with the aromatic and heterocyclic rings.
| Predicted λ_max (nm) | Type of Transition | Chromophore | Rationale & Expected Observations |
| ~200-220 | π → π | Phenyl Ring (E2-band) | An intense absorption band characteristic of the benzene ring.[24] |
| ~250-270 | π → π | Phenyl Ring (B-band) | A weaker, often structured, absorption band also characteristic of the benzene ring.[24] |
| ~250-290 | π → π* | Triazole-thione system | The conjugated triazole ring, particularly in its thione form, is expected to have a distinct absorption in this region. The exact position can help infer the predominant tautomer.[25] |
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of FT-IR, NMR, and UV-Vis spectroscopy. This guide has outlined a systematic and scientifically-grounded approach, moving from the confirmation of functional groups (FT-IR) to the detailed mapping of the molecular framework (NMR) and the verification of its electronic systems (UV-Vis). By understanding the principles behind each technique and executing robust, self-validating protocols, researchers can confidently verify the identity, purity, and structure of this and related heterocyclic compounds, accelerating their journey in drug discovery and development.
References
-
Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. Available at: [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
KTU AVES. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][5]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Available at: [Link]
-
Dergipark. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
Pan, Y., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5005. Available at: [Link]
-
Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Available at: [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]
-
Kintek Press. (2026). What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. Available at: [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Solvent Effect In UV Spectroscopy?. YouTube. Available at: [Link]
-
Tute Bucket. (2024). What is the basic principle of FTIR spectroscopy?. Available at: [Link]
-
Bruker. (2023). how to make a KBR pallet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
-
Wissen Bookstore. (n.d.). Fundamentals Of 1h Nmr And 13c Nmr Spectroscopy. Available at: [Link]
-
ResearchGate. (2025). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. Available at: [Link]
-
Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy - 1st Edition. Available at: [Link]
-
Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Available at: [Link]
-
PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
-
Scribd. (n.d.). FTIR SOP: Setup and Analysis Guide. Available at: [Link]
-
Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
-
e-journal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Slideshare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. Available at: [Link]
-
TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?. Available at: [Link]
-
University of Washington. (n.d.). NMR Sample Prepara-on. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
YouTube. (2020). UV Visible spectra of Aromatic and Heteroaromatic compounds. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]
-
Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Available at: [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. shimadzu.com [shimadzu.com]
- 3. organomation.com [organomation.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 6. tutorchase.com [tutorchase.com]
- 7. tutebucket.com [tutebucket.com]
- 8. photometrics.net [photometrics.net]
- 9. azooptics.com [azooptics.com]
- 10. kinteksolution.com [kinteksolution.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
- 15. azom.com [azom.com]
- 16. wissenbookstore.com [wissenbookstore.com]
- 17. Basic 1H- and 13C-NMR Spectroscopy - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 18. fiveable.me [fiveable.me]
- 19. dev-virtualetr.uninavarra.edu.co [dev-virtualetr.uninavarra.edu.co]
- 20. sites.bu.edu [sites.bu.edu]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 23. Virtual Labs [mas-iiith.vlabs.ac.in]
- 24. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 25. tandfonline.com [tandfonline.com]
The Versatile Scaffold: A Technical Guide to the Physical and Chemical Properties of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiols
Introduction: The Privileged 1,2,4-Triazole Core in Modern Chemistry
The 1,2,4-triazole ring system is a cornerstone in medicinal and materials chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Among its many derivatives, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols represent a particularly versatile and significant subclass. These compounds are characterized by a five-membered ring containing three nitrogen atoms, an amino group at the 4-position, a thiol or thione group at the 3-position, and a variable substituent at the 5-position. This unique arrangement of functional groups imparts a rich and complex chemical personality, making them ideal starting materials for the synthesis of a diverse array of heterocyclic systems.[3] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] This guide provides an in-depth exploration of the fundamental physical and chemical properties of this important class of molecules, offering insights for researchers and professionals engaged in drug discovery and development.
Synthesis: Constructing the 1,2,4-Triazole-3-Thiol Core
The construction of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is primarily achieved through the cyclization of key acyclic precursors. The choice of synthetic route is often dictated by the availability of starting materials and the desired substituent at the C5 position.
One of the most common and effective methods involves the cyclization of potassium dithiocarbazinate salts.[7] This pathway begins with the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline medium, typically ethanolic potassium hydroxide, to form the corresponding potassium 3-aroyldithiocarbazinate. Subsequent treatment of this salt with hydrazine hydrate leads to the cyclization and formation of the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[7]
An alternative and widely used approach is the alkaline-mediated cyclization of 1-acylthiosemicarbazides or thiocarbohydrazides.[4][8] For instance, reacting a substituted benzoic acid with thiocarbohydrazide via a fusion method can yield the target triazole.[4] Similarly, appropriate hydrazide compounds can be converted to 1,4-substituted thiosemicarbazides, which then undergo ring closure in an alkaline medium to furnish the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[8][9]
Caption: A common synthetic route to the target compounds.
PART 1: Physical Properties and Spectroscopic Characterization
The physical properties of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are significantly influenced by the nature of the substituent at the C5 position. Generally, these compounds are white or off-white crystalline solids with relatively high melting points, indicative of their stable heterocyclic structure and potential for intermolecular hydrogen bonding.[10] Their solubility is typically low in water but can be increased in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[10]
Spectroscopic analysis is crucial for the structural elucidation of these molecules. The key spectral features are summarized below:
| Spectroscopic Technique | Characteristic Features and Interpretations |
| Infrared (IR) Spectroscopy | - N-H Stretching: Broad bands in the region of 3100-3350 cm⁻¹ corresponding to the amino (NH₂) group.[7][8] - S-H Stretching: A weak absorption band around 2550-2775 cm⁻¹ is indicative of the thiol group, though its presence can be ambiguous due to the thione-thiol tautomerism.[8][11] - C=N Stretching: A strong absorption band in the 1616-1645 cm⁻¹ region is attributed to the C=N stretching of the triazole ring.[7][11] - C=S Stretching (Thione form): Bands in the range of 1238-1270 cm⁻¹ can be assigned to the C=S group of the thione tautomer.[8][12] |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | - NH₂ Protons: A singlet, typically integrating to two protons, is observed in the region of δ 5.0-5.8 ppm.[8] - SH Proton: A broad singlet, often downfield, in the range of δ 13.0-14.0 ppm, which is exchangeable with D₂O.[8] The chemical shift can vary depending on the solvent and concentration. - Aromatic/Alkyl Protons: Signals corresponding to the substituent at the C5 position appear in their expected regions. For example, aromatic protons are typically found between δ 6.7-8.0 ppm.[8][11] |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy | - C=S Carbon: The carbon of the thione group typically resonates in the downfield region, around δ 156.5 ppm.[8] - C5 Carbon: The chemical shift of the carbon atom at the 5-position is influenced by the attached substituent. - Trifluoromethyl (-CF₃) Substituted Carbon: In cases like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, the carbon of the -CF₃ group shows a characteristic signal.[13] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can aid in structural confirmation. |
PART 2: Chemical Properties and Reactivity
The chemical behavior of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is dominated by two key features: the thione-thiol tautomerism and the reactivity of the exocyclic amino and thiol groups.
Thione-Thiol Tautomerism
A fundamental chemical property of these compounds is their existence as a mixture of two tautomeric forms in solution: the thione form (A) and the thiol form (B).[14][15] The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the C5 position.[14] Spectroscopic evidence, particularly from IR and ¹H-NMR, supports the presence of both tautomers.[3][16] HPLC-MS studies have been employed to quantify the composition of the tautomeric mixture, with findings suggesting that the thione form is often the major component.[14][15] This tautomerism is critical as it dictates the reactivity of the molecule, with the thiol form being more nucleophilic at the sulfur atom.
Caption: The equilibrium between the thione and thiol tautomers.
Reactivity of the Amino and Thiol Groups
The presence of both a primary amino group and a thiol/thione functionality makes these compounds valuable synthetic intermediates.
-
Reactions of the Amino Group: The primary amino group at the N4 position is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (azomethines).[7][8][17] These Schiff bases are important precursors for the synthesis of other heterocyclic systems, such as thiazolidinones, upon reaction with reagents like thioglycolic acid.[7]
-
Reactions of the Thiol Group: The thiol group is a versatile handle for further functionalization. It can be readily S-alkylated, S-acylated, or undergo addition reactions. For instance, reaction with alkyl halides in an alkaline medium leads to the formation of S-alkylated derivatives.[4] This reactivity is fundamental to the synthesis of various fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][1][4][9]thiadiazines.[1] The thiol group also allows for the coordination of these molecules to metal ions, forming metal complexes with potential applications in catalysis and medicine.[11]
Caption: Reactivity of the amino and thiol functional groups.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a representative example of the synthesis of a member of this class of compounds, adapted from literature procedures.[7]
Materials:
-
Benzoic acid hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Absolute ethanol
-
Hydrazine hydrate (99-100%)
-
Distilled water
-
Dilute hydrochloric acid
Procedure:
-
Synthesis of Potassium 3-benzoyldithiocarbazinate:
-
In a flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Add benzoic acid hydrazide (0.1 mol) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with continuous stirring.
-
Continue stirring for 12-18 hours at room temperature.
-
Filter the precipitated potassium salt, wash with cold ether, and dry under vacuum.
-
-
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
-
Reflux a suspension of the potassium 3-benzoyldithiocarbazinate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (20 mL) for 4-5 hours.
-
During the reaction, hydrogen sulfide gas will be evolved.
-
After the reaction is complete, cool the reaction mixture and dilute with cold water (50 mL).
-
Acidify the solution with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Characterization: The structure of the synthesized compound should be confirmed by melting point determination, IR, ¹H-NMR, ¹³C-NMR spectroscopy, and elemental analysis.
Conclusion: A Scaffold with Enduring Potential
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols are a class of heterocyclic compounds with a rich chemical profile and significant potential in various scientific fields, particularly in drug discovery. Their straightforward synthesis, coupled with the versatile reactivity of their functional groups and the intriguing thione-thiol tautomerism, provides a robust platform for the development of novel molecules with tailored biological activities. A thorough understanding of their physical and chemical properties, as outlined in this guide, is paramount for harnessing their full potential in the design and synthesis of next-generation therapeutics and functional materials.
References
-
[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][8][9] triazole-3-thiol derivatives and Antifungal activity]([Link])
-
[Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][8][9]-triazole-3-thiol derivatives as antimicrobial agents]([Link])
-
[5-Furan-2yl[1][4][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism]([Link])
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. [PDF] The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
The Pharmacological Potential of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This five-membered heterocyclic system, containing three nitrogen atoms, is a key structural component in drugs with antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention for their potent and diverse pharmacological effects.[5] This guide provides an in-depth technical overview of the synthesis and potential biological activities of a specific derivative, 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, based on established knowledge of closely related analogues. While direct experimental data for this specific compound is not extensively available in the public domain, this document will extrapolate its likely properties based on the well-documented structure-activity relationships of this chemical class.
Synthesis of this compound
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in synthetic organic chemistry.[6][7][8] The general strategy involves the cyclization of a key intermediate, a dithiocarbazinate salt, with hydrazine hydrate. The following is a detailed protocol for the synthesis of the title compound, adapted from established methodologies for similar structures.[6][8]
Synthetic Pathway
Caption: General synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Phenylpropanehydrazide
-
To a solution of ethyl 3-phenylpropanoate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to yield pure 3-phenylpropanehydrazide.
Step 2: Synthesis of Potassium 3-(3-phenylpropanoyl)dithiocarbazate
-
Dissolve 3-phenylpropanehydrazide (1 equivalent) in a cold solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
To this stirred solution, add carbon disulfide (1.2 equivalents) dropwise while maintaining the temperature at 0-5 °C.
-
Continue stirring at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried under vacuum.
Step 3: Synthesis of this compound
-
Suspend the potassium dithiocarbazinate salt (1 equivalent) in water and add hydrazine hydrate (2 equivalents).
-
Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed (use a lead acetate paper test for confirmation).
-
Cool the reaction mixture to room temperature and dilute with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
The solid is filtered, washed with water, and recrystallized from ethanol to afford the final product, this compound.
Potential Biological Activities
The biological profile of the title compound is extrapolated from studies on analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Antimicrobial and Antifungal Activity
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol are well-documented for their antimicrobial and antifungal properties.[1][3][6][7] The presence of the triazole ring is a key feature in many commercial antifungal agents like fluconazole and itraconazole.[4][9]
Mechanism of Action: The primary mechanism of antifungal action for many triazole-based compounds involves the inhibition of cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase.[9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the membrane structure and function, ultimately resulting in fungal cell death.
Expected Activity: It is highly probable that this compound will exhibit activity against a range of bacterial and fungal strains. Studies on similar compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as various fungal species like Candida albicans and Aspergillus niger.[1][3][6] The phenylethyl substituent may influence the lipophilicity of the molecule, potentially affecting its ability to penetrate microbial cell membranes.
Antimicrobial Susceptibility Testing Workflow
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. isres.org [isres.org]
Solubility Profile of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Strategic Framework for Pre-formulation and Drug Development
An In-Depth Technical Guide
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The compound 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a specific derivative, combines the proven triazole ring with a non-polar phenylethyl moiety, creating a molecule of significant interest for drug discovery. A thorough understanding of its solubility is a non-negotiable prerequisite for advancing this compound through any stage of development, from initial biological screening to final dosage form design.
This guide provides a comprehensive framework for systematically determining and interpreting the solubility of this compound. In the absence of pre-existing public data for this specific molecule, this document serves as a predictive analysis and a strategic experimental plan. We will deconstruct the molecule's structure to anticipate its behavior, outline the foundational principles governing solubility, and provide a detailed, field-proven protocol for its empirical determination. The objective is to equip researchers with the rationale behind experimental choices and the tools to generate a robust, reliable solubility profile essential for informed decision-making in the drug development pipeline.
Chapter 1: Molecular Profile and Predicted Physicochemical Properties
A molecule's solubility is intrinsically linked to its structure. A detailed analysis of the functional groups within this compound allows us to predict its behavior in various solvent systems.
Structural Analysis
The molecule can be dissected into three key regions:
-
The Polar Core (4-amino-4H-1,2,4-triazole-3-thiol): This heterocyclic system is rich in nitrogen atoms and features both an amino (-NH₂) group and a thiol (-SH) group. These functionalities are capable of extensive hydrogen bonding, both as donors (N-H, S-H) and acceptors (the lone pairs on the ring nitrogens and sulfur). The 1,2,4-triazole ring itself is aromatic and polar.[3]
-
The Non-Polar Appendage (2-phenylethyl group): This bulky, hydrophobic group consists of an ethyl linker and a benzene ring. It will dominate the molecule's interaction with non-polar solvents and significantly reduce its affinity for aqueous media compared to an unsubstituted triazole core.
-
Amphoteric and Tautomeric Nature: The molecule possesses both a basic site (the amino group) and acidic protons (the thiol group and potentially a triazole ring N-H), making it amphoteric.[3] Its solubility is therefore expected to be highly dependent on pH. Furthermore, the thiol group exists in equilibrium with its thione tautomer (-C=S). This tautomerism influences hydrogen bonding patterns and solid-state crystal packing, which in turn affects the energy required to dissolve the solid.
Predicted Solubility Behavior
Based on this hybrid structure, we can formulate several hypotheses:
-
Aqueous Solubility: Expected to be low in neutral water due to the dominant hydrophobic phenylethyl group. However, solubility should increase significantly at pH values where the molecule can be ionized to form a salt (low pH protonating the amino group, high pH deprotonating the thiol).
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with the polar core while also accommodating the non-polar phenylethyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted. These solvents are strong hydrogen bond acceptors and can effectively solvate the polar core, while their organic nature readily accommodates the rest of the structure.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Very low solubility is expected, as these solvents cannot effectively interact with the highly polar triazole-thiol head group.
Chapter 2: Foundational Principles of Solubility Determination
The solubility of an Active Pharmaceutical Ingredient (API) is not a single value but a profile that depends on multiple environmental factors. Understanding these factors is crucial for designing meaningful experiments.
The "Why": Key Factors Influencing API Solubility
| Factor | Mechanism of Influence | Experimental Implication |
| pH | For ionizable compounds, pH determines the charge state. The ionized (salt) form of a drug is almost always more water-soluble than the neutral form.[4][5] | Solubility must be tested across a biopharmaceutically relevant pH range (typically 1.2 to 6.8) to determine the minimum aqueous solubility.[6] |
| Temperature | Dissolution can be endothermic (absorbing heat) or exothermic (releasing heat). For most solids, solubility increases with temperature as the added energy helps overcome the crystal lattice energy.[7][8][9] | Experiments must be conducted at a controlled, specified temperature (e.g., 25 °C or 37 °C) for data to be comparable and relevant. |
| Solvent Polarity | The principle of "like dissolves like" governs solubility. Polar solvents stabilize polar solutes through dipole-dipole interactions and hydrogen bonding, while non-polar solvents stabilize non-polar solutes via van der Waals forces.[4] | A diverse panel of solvents with varying polarities and hydrogen bonding capabilities must be used to build a comprehensive profile. |
| Solid-State Form | Crystalline solids have a highly ordered structure (crystal lattice) that requires significant energy to break, resulting in lower solubility. Amorphous forms lack this order and are generally more soluble. Different crystalline forms (polymorphs) of the same compound can have different solubilities.[6] | The solid form of the test compound should be characterized (e.g., by XRPD) and kept consistent across all experiments. |
Chapter 3: A Strategic Experimental Workflow for Solubility Profiling
A systematic approach is required to generate reliable and comprehensive solubility data. The workflow below outlines the logical progression from initial planning to final data analysis.
Caption: High-level workflow for solubility profile determination.
Chapter 4: Gold Standard Protocol: Equilibrium Solubility via the Shake-Flask Method
The saturation shake-flask method is considered the most reliable and definitive technique for determining thermodynamic solubility.[10] It measures the true equilibrium concentration of a solute in a solvent, which is a critical parameter for regulatory submissions and biopharmaceutical classification.
Principle
An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches a constant value, indicating that equilibrium between the dissolved and undissolved solid has been achieved.
Experimental Protocol
Caption: Detailed workflow for the Shake-Flask solubility protocol.
Causality and Self-Validation
-
Why use excess solid? To ensure the solution becomes saturated, which is the definition of solubility. The presence of remaining solid material at the end of the experiment is a visual confirmation that equilibrium was reached from a state of saturation.[10]
-
Why agitate for extended periods (24-72h)? Reaching true equilibrium can be slow. Analyzing samples at multiple time points (e.g., 24h and 48h) is a critical self-validating step. If the concentration does not significantly change between these points, equilibrium has been confidently achieved.[6]
-
Why use HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is the preferred analytical method because it is highly specific and can separate the parent compound from any potential impurities or degradants, ensuring an accurate measurement.[10][11]
Chapter 5: Presentation and Interpretation of Solubility Data
The ultimate goal is to synthesize the raw data into an actionable solubility profile.
Data Summary Table
All quantitative results should be organized into a clear, comparative table. This serves as the primary data repository for the compound's solubility characteristics.
| Solvent System | Dielectric Constant (25°C) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Aqueous Buffers | |||||
| 0.1 N HCl (pH ~1.2) | ~80 | 25 | Experimental Value | Calculated Value | Clear solution, etc. |
| Acetate Buffer (pH 4.5) | ~80 | 25 | Experimental Value | Calculated Value | |
| Phosphate Buffer (pH 6.8) | ~80 | 25 | Experimental Value | Calculated Value | |
| Organic Solvents | |||||
| Methanol | 32.7 | 25 | Experimental Value | Calculated Value | |
| Ethanol | 24.5 | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | 37.5 | 25 | Experimental Value | Calculated Value | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | Experimental Value | Calculated Value | |
| Dichloromethane (DCM) | 9.1 | 25 | Experimental Value | Calculated Value | |
| Toluene | 2.4 | 25 | Experimental Value | Calculated Value | |
| Co-Solvent Systems | |||||
| 50:50 Ethanol:Water | ~52 | 25 | Experimental Value | Calculated Value |
Interpreting the Profile for Drug Development
-
Biopharmaceutical Classification System (BCS): The aqueous solubility data is paramount. An API is classified as "highly soluble" if its highest dose strength is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[6][12] This classification dictates the regulatory pathway for demonstrating bioequivalence.
-
Formulation Strategy:
-
Low Aqueous Solubility: If the compound is poorly soluble across the pH range, formulation strategies such as co-solvents, salt formation, or amorphous solid dispersions will be necessary for oral delivery.
-
High Organic Solubility (e.g., in Ethanol, DMSO): This is advantageous for preparing stock solutions for in vitro assays and for developing liquid formulations or topical products.[11]
-
pH-Dependent Solubility: A steep pH-solubility profile can be exploited for controlled-release formulations but may also present challenges, such as precipitation in the gastrointestinal tract.
-
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]
-
Annex 4: Procedure to determine the biopharmaceutics classification system (BCS) class of active pharmaceutical ingredients. World Health Organization (WHO). Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
1,2,4-Triazole. Wikipedia. Available at: [Link]
-
SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Marmara Pharmaceutical Journal. Available at: [Link]
-
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Pharmacy. Available at: [Link]
-
13.3: Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]
-
Factors that Affect the Solubility of Drugs. Pharmaguideline. Available at: [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available at: [Link]
-
Biochemistry, Dissolution and Solubility. NCBI StatPearls. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
Factors Affecting Solubility. BYJU'S. Available at: [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. Available at: [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][10][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC - NIH. Available at: [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]
Sources
- 1. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. who.int [who.int]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 4-Amino-5-Substituted-1,2,4-Triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold is a cornerstone in modern medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This guide provides a comprehensive overview of the historical development, key synthetic methodologies, and the extensive biological activities of this important heterocyclic system. We delve into the causality behind experimental choices in its synthesis, provide detailed protocols for key reactions, and explore the structure-activity relationships that govern its diverse pharmacological profile. From its early conceptualization to its current applications in the development of antimicrobial, anticancer, and anti-inflammatory agents, this document serves as an in-depth resource for researchers and professionals in the field of drug discovery and development.
A Historical Perspective: The Emergence of a Privileged Scaffold
The journey of the 1,2,4-triazole ring system began in 1885 with the first synthesis of a derivative by Swedish chemist J. A. Bladin.[1] This foundational work opened the door to the exploration of this novel heterocyclic scaffold. While early research focused on understanding the fundamental chemistry of the triazole ring, the 20th century saw a surge in interest in its potential applications. Foundational synthetic methods, such as the Pellizzari reaction, discovered in 1911, and the Einhorn-Brunner reaction, provided chemists with the tools to construct a variety of substituted triazoles.[2][3]
Core Synthetic Methodologies: Building the 4-Amino-1,2,4-triazole-3-thiol Nucleus
The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols is primarily achieved through two robust and widely adopted methods. The choice of method often depends on the availability of starting materials and the desired substituent at the 5-position.
Method A: Cyclization of Thiocarbohydrazide with Carboxylic Acids
This method offers a direct approach to the triazole core by reacting thiocarbohydrazide with a substituted carboxylic acid. The reaction proceeds through the formation of an intermediate acylthiocarbohydrazide, which then undergoes intramolecular cyclization and dehydration to yield the final product.
Reaction Causality: The nucleophilic nitrogen of thiocarbohydrazide attacks the electrophilic carbonyl carbon of the carboxylic acid. The subsequent cyclization is driven by the formation of the stable aromatic triazole ring. The reaction is often carried out under heating, which provides the necessary activation energy for the dehydration and ring closure steps.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Step 1: Reaction Mixture Preparation: A mixture of thiocarbohydrazide (0.1 mol) and benzoic acid (0.1 mol) is prepared.
-
Step 2: Fusion: The mixture is gently heated in a fusion tube.
-
Step 3: Cyclization: The temperature is gradually increased to the melting point of the mixture and maintained for a specified period to ensure complete cyclization.
-
Step 4: Work-up: The resulting solid mass is cooled, treated with a dilute sodium bicarbonate solution to neutralize any unreacted acid, and then filtered.
-
Step 5: Purification: The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to yield the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[5]
Method B: Cyclization of Potassium Dithiocarbazinate Salts with Hydrazine Hydrate
This versatile multi-step synthesis begins with the formation of a potassium dithiocarbazinate salt from an acid hydrazide. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.
Reaction Causality: The initial reaction of an acid hydrazide with carbon disulfide in the presence of potassium hydroxide forms the potassium dithiocarbazinate salt. This salt is a key intermediate where the subsequent addition of hydrazine hydrate leads to a cyclocondensation reaction. The hydrazine attacks one of the sulfur-bound carbons, leading to the elimination of potassium hydrosulfide and water and the formation of the stable triazole ring.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [4][6][7][8]
-
Step 1: Synthesis of Benzoic Acid Hydrazide: Methyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) are refluxed in ethanol for 4 hours. Upon cooling, the benzoic acid hydrazide precipitates and is collected by filtration.
-
Step 2: Formation of Potassium Dithiocarbazinate Salt: Benzoic acid hydrazide (0.1 mol) is dissolved in a solution of potassium hydroxide (0.15 mol) in absolute ethanol. Carbon disulfide (0.15 mol) is added dropwise with stirring, and the mixture is stirred for 12-18 hours. The precipitated potassium dithiocarbazinate salt is filtered and dried.
-
Step 3: Cyclization to form the Triazole: The potassium dithiocarbazinate salt (0.1 mol) is refluxed with hydrazine hydrate (0.2 mol) in water for several hours until the evolution of hydrogen sulfide gas ceases.
-
Step 4: Isolation and Purification: The reaction mixture is cooled and acidified with concentrated hydrochloric acid. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol to yield pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Thiol-Thione Tautomerism: It is crucial to recognize that 4-amino-5-substituted-1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thiol and the thione form. Spectroscopic evidence, particularly the absence of a distinct S-H stretching band around 2550-2600 cm⁻¹ in the IR spectrum and the presence of a characteristic proton signal for an NH group in the 13-14 ppm range in the ¹H NMR spectrum, suggests that these compounds predominantly exist in the thione form in the solid state.[4][5]
Synthetic Pathways and Characterization
The versatility of the 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold allows for further derivatization, leading to a vast library of compounds with diverse biological activities.
Diagram of Key Synthetic Pathways:
Caption: Key synthetic routes to 4-amino-5-substituted-1,2,4-triazole-3-thiols and their derivatives.
Table 1: Spectroscopic Data for a Representative Compound: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| FTIR (cm⁻¹) | 3298, 3145 (NH₂ stretching), 2762 (S-H stretching, weak), 1640 (C=N stretching) | [7] |
| ¹H NMR (δ, ppm) | 5.76 (s, 2H, NH₂), 7.5-8.06 (m, 5H, Ar-H), 13.75-13.97 (s, 1H, SH/NH) | [6][7] |
Structure-Activity Relationships (SAR) and Biological Applications
The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. The biological activity of these compounds can be fine-tuned by modifying the substituent at the 5-position of the triazole ring.
Antimicrobial and Antifungal Activity: A significant body of research has demonstrated the potent antimicrobial and antifungal properties of this class of compounds.[8][9] Molecular docking studies suggest that these compounds can inhibit key bacterial enzymes such as DNA gyrase.[5] The nature of the substituent at the 5-position plays a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, derivatives with substituted phenyl rings have shown promising activity against various bacterial and fungal strains.[10]
Anticancer Activity: Numerous derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiol have been investigated for their anticancer potential.[11][12][13][14] Mechanistic studies, including molecular docking, have identified several potential molecular targets:
-
Enzyme Inhibition: These compounds have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as cyclooxygenase-II (COX-2) and cathepsin B.[5] Some derivatives also exhibit inhibitory activity against tubulin polymerization, a validated target for anticancer drugs.[15]
-
Cell Cycle Arrest and Apoptosis: Certain derivatives have been found to induce cell cycle arrest, particularly in the S-phase, and promote apoptosis in cancer cell lines.[15]
Diagram of Potential Molecular Targets and Cellular Effects:
Caption: Potential molecular targets and resulting cellular effects of 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives.
Table 2: Structure-Activity Relationship Insights
| Substituent at 5-Position | Observed Biological Activity | Potential Rationale | Reference |
| Phenyl and substituted phenyl rings | Broad-spectrum antimicrobial and anticancer activity | The aromatic ring can engage in π-π stacking and hydrophobic interactions with the active sites of target enzymes. | [10][16] |
| Long aliphatic chains | Improved binding affinity to enzymes like cathepsin B and DNA gyrase | Increased hydrophobicity can enhance binding to hydrophobic pockets within the enzyme active site. | [5] |
| Heterocyclic rings (e.g., furan, thiophene) | Potent antimicrobial and antituberculosis activity | The heteroatoms can participate in hydrogen bonding and other specific interactions with the target protein. | [17][18] |
Other Biological Activities: Beyond antimicrobial and anticancer effects, derivatives of this scaffold have been reported to possess a wide range of other pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antiviral activities.[19] This remarkable versatility underscores the importance of the 4-amino-5-substituted-1,2,4-triazole-3-thiol core in drug discovery.
Conclusion and Future Directions
The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold has a rich history and continues to be a dynamic area of research in medicinal chemistry. Its straightforward and versatile synthesis, coupled with its broad and potent biological activities, ensures its continued relevance in the quest for novel therapeutic agents. Future research in this field will likely focus on:
-
Elucidation of specific signaling pathways: While several molecular targets have been identified, a deeper understanding of the downstream signaling cascades affected by these compounds is needed.
-
Quantitative Structure-Activity Relationship (QSAR) studies: More extensive QSAR studies will enable the rational design of more potent and selective derivatives.
-
Development of clinical candidates: With a strong foundation of preclinical data, the translation of promising lead compounds into clinical development is a key future objective.
The journey of 4-amino-5-substituted-1,2,4-triazole-3-thiols from a chemical curiosity to a cornerstone of drug discovery is a testament to the power of heterocyclic chemistry. As our understanding of its chemical and biological properties continues to grow, so too will its impact on human health.
References
-
Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]
-
Kumari, S., et al. (2019). in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. ResearchGate. Retrieved from [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]
-
Hassan, A. S. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Retrieved from [Link]
-
Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Retrieved from [Link]
-
Das, M., & Das, B. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed. Retrieved from [Link]
-
Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]
-
Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. National Institutes of Health. Retrieved from [Link]
-
Al-Amiery, A. A. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Retrieved from [Link]
-
(n.d.). Pellizzari reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. Retrieved from [Link]
-
(n.d.). Einhorn–Brunner reaction. Wikipedia. Retrieved from [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Retrieved from [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved from [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Retrieved from [Link]
-
(n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]
-
Ozdemir, A., et al. (n.d.). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Taylor & Francis Online. Retrieved from [Link]
-
(n.d.). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Ibrahim, D. A., & Al-Obaidi, A. M. (2015). Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. PMC. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PMC. Retrieved from [Link]
-
Hassan, A. S. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]
-
(n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. Retrieved from [Link]
-
(n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Retrieved from [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]
-
Kumar, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]
-
(n.d.). Solvent-free reaction of 4-amino-1,2,4-triazole-3-thioles with 1,2,4-triazine-5-carbonitriles. National Institutes of Health. Retrieved from [Link]
-
Gencheva, V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Antiradical-activity-of-novel-4-amino-5-(thiophen-Gencheva-Zlatkov/d1b2e2b2e2b2e2b2e2b2e2b2e2b2e2b2e2b2e2b2]([Link]
-
(n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Retrieved from [Link]
-
(n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Semantic Scholar. Retrieved from [Link]
-
Šermukšnytė, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Retrieved from [Link]
-
Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 4. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Synthesis, Diagnosis and Study of Molecular Docking for 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordination with Some Metals | Semantic Scholar [semanticscholar.org]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 10. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 11. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
One-pot synthesis methods for substituted 1,2,4-triazole-3-thiols.
Application Notes & Protocols
Topic: One-Pot Synthesis Methods for Substituted 1,2,4-Triazole-3-thiols
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,2,4-Triazole-3-thiols and One-Pot Syntheses
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. Specifically, the 1,2,4-triazole-3-thiol (or its tautomeric thione form) moiety is a critical pharmacophore that provides a versatile handle for further structural modification and acts as a potent coordinating agent for metalloenzymes.
Traditional multi-step syntheses for these heterocycles, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification of intermediates, which collectively lower the overall yield. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, circumvents these issues. This approach enhances efficiency, reduces reaction times, and aligns with the principles of green chemistry by minimizing waste and energy consumption.
This guide provides an in-depth exploration of robust and efficient one-pot methodologies for synthesizing substituted 1,2,4-triazole-3-thiols, with a focus on the underlying mechanisms, practical protocols, and modern energy-assisted techniques.
Core Synthetic Strategies: Mechanisms and Methodologies
The most reliable one-pot syntheses of 1,2,4-triazole-3-thiols hinge on the formation of a key acylthiosemicarbazide or a related intermediate, which then undergoes intramolecular cyclodehydration.
Strategy 1: Base-Catalyzed Cyclization of In-Situ Generated Acylthiosemicarbazides from Acid Hydrazides and Isothiocyanates
This is one of the most versatile and widely used one-pot methods. It involves the reaction of an acid hydrazide with an alkyl or aryl isothiocyanate. The resulting 1-acyl-4-substituted-thiosemicarbazide intermediate is not isolated but is directly cyclized in the presence of a base.
Causality and Mechanism: The reaction begins with the nucleophilic attack of the terminal nitrogen of the acid hydrazide on the electrophilic carbon of the isothiocyanate. This forms the open-chain acylthiosemicarbazide. The addition of a strong base (e.g., NaOH or KOH) is crucial for the subsequent cyclization. The base facilitates a double deprotonation, creating a more potent nucleophile which then attacks the carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable 1,2,4-triazole ring.
Caption: Mechanism of base-catalyzed one-pot synthesis.
Strategy 2: One-Pot Reaction of Thiosemicarbazides with Carboxylic Acids
This approach is advantageous when substituted thiosemicarbazides are more readily available than the corresponding isothiocyanates. The reaction requires a condensing agent to facilitate the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by a base-catalyzed cyclization step.
Causality and Mechanism: Directly reacting a carboxylic acid with a thiosemicarbazide is inefficient without an activating agent. Polyphosphate ester (PPE) has been shown to be an effective condensing agent for this transformation.[1] The synthesis involves two consecutive steps within the one-pot procedure: (i) acylation of the thiosemicarbazide with the carboxylic acid, mediated by PPE, to form the acylthiosemicarbazide intermediate, and (ii) subsequent cyclodehydration of this intermediate upon treatment with an aqueous alkali solution. The mechanism of cyclization is analogous to that described in Strategy 1. The choice of reaction conditions is critical to favor the formation of the 1,2,4-triazole over the isomeric 1,3,4-thiadiazole.
Strategy 3: Three-Component Reactions
For maximum convergence and atom economy, three-component, one-pot syntheses have been developed. A notable example involves the reaction between an acid chloride, potassium thiocyanate, and an arylhydrazine in water.
Causality and Mechanism: This method is highly efficient as it constructs the heterocyclic core from simple, readily available precursors in a single operation. The reaction is believed to proceed via the initial formation of an aroyl isothiocyanate from the acid chloride and potassium thiocyanate. This highly reactive intermediate is immediately trapped by the arylhydrazine to form a 1-aroyl-4-aryl-thiosemicarbazide. This intermediate then undergoes a spontaneous or base-facilitated cyclodehydration to yield the final 1,2,4-triazole-3-thione product. The use of water as a solvent makes this an environmentally attractive option.
Caption: Convergent three-component one-pot synthesis.
Advanced & Green Synthesis Techniques
Modern energy sources can dramatically accelerate the synthesis of 1,2,4-triazole-3-thiols, leading to higher yields in significantly shorter reaction times.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis. Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in a dramatic reduction in reaction times, from hours to mere minutes, and can lead to cleaner reactions with higher yields.
Trustworthiness: The efficiency of microwave-assisted organic synthesis (MAOS) is well-documented for heterocyclic synthesis. In the context of 1,2,4-triazole-3-thiol formation, microwave heating can accelerate both the initial condensation and the final cyclodehydration step in a one-pot protocol. For instance, the reaction of acid hydrazides with isothiocyanates on a solid support like silica gel can be completed in minutes under microwave irradiation, compared to several hours with conventional heating.
Ultrasound-Assisted Synthesis
Sonication, the application of ultrasound energy to a reaction, provides an alternative green methodology. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.
Trustworthiness: Ultrasound-assisted synthesis has been successfully applied to produce 1,2,4-triazole derivatives with excellent yields in very short reaction times. This method is particularly effective for heterogeneous reactions and can often be performed at ambient temperature, reducing energy consumption and the risk of thermal degradation of products.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the advantages of using microwave and ultrasound energy sources compared to conventional heating for the synthesis of substituted 1,2,4-triazole-3-thiols.
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | References |
| Conventional Heating | 2 - 35 hours | 68 - 94% | Well-established, simple equipment | |
| Microwave Irradiation | 15 - 45 minutes | Often >90% | Rapid, high yields, improved purity | |
| Ultrasound Irradiation | 0.25 - 5 minutes | 89 - 99% | Extremely fast, high yields, energy-efficient |
Experimental Protocols
The following protocols are representative examples for the synthesis of substituted 1,2,4-triazole-3-thiols. Researchers should perform their own optimization based on the specific substrates used.
Protocol 1: One-Pot Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol via Conventional Heating
This protocol is adapted from the base-catalyzed cyclization of a pre-formed thiosemicarbazide, which is itself synthesized in a straightforward preceding step that can be integrated into a one-pot procedure.
Step A: Synthesis of 1-(Isonicotinoyl)-4-allyl-thiosemicarbazide
-
Materials: Isonicotinic acid hydrazide (10 mmol), allyl isothiocyanate (10 mmol), Ethanol (50 mL).
-
Procedure: Dissolve isonicotinic acid hydrazide in ethanol in a round-bottom flask. Add allyl isothiocyanate and reflux the mixture for 1-2 hours. The intermediate thiosemicarbazide often precipitates upon cooling.
Step B: One-Pot Cyclization
-
Materials: The reaction mixture from Step A, Sodium Hydroxide (2N aqueous solution, 20 mL).
-
Procedure: To the flask containing the synthesized thiosemicarbazide, add the 2N NaOH solution.
-
Reflux the resulting solution for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling the solution to room temperature, carefully acidify it to pH ~3-4 with 2N HCl.
-
The product will precipitate as a solid. Filter the precipitate, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Protocol 2: One-Pot, Microwave-Assisted Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
This protocol is based on the highly efficient reaction of acid hydrazides and isothiocyanates on a solid support under microwave irradiation.
-
Materials: Acid hydrazide (1 mmol), Alkyl or Aryl isothiocyanate (1.5 mmol), KOH solution (10% aqueous, 2-3 mL), Silica gel (2 g), Pyrex beaker.
-
Equipment: Mortar and pestle, dedicated laboratory microwave synthesizer.
-
Procedure: In a mortar, thoroughly grind the acid hydrazide, isothiocyanate, and silica gel.
-
Add the 10% KOH solution and continue to grind until a homogeneous paste is formed.
-
Transfer the mixture to an open Pyrex beaker and place it inside the microwave reactor.
-
Irradiate the mixture at an appropriate power (e.g., 750 W) for a short period (typically 2-5 minutes). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool. Add ethanol (20 mL) and stir for 5 minutes.
-
Filter the silica gel and wash it with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 4,5-disubstituted-1,2,4-triazole-3-thione.
Protocol 3: One-Pot, Ultrasound-Assisted Synthesis of N-Substituted 1,2,4-triazole Derivatives
This protocol illustrates the use of sonication to rapidly synthesize triazole derivatives, adapted from a procedure for related structures.
-
Materials: Appropriate starting materials (e.g., a 1,2,4-triazole precursor that can be synthesized in situ) (1 mmol), electrophile (1.2 mmol), suitable solvent (e.g., ethanol or methanol), catalytic base if required.
-
Equipment: Laboratory ultrasonic bath or probe sonicator.
-
Procedure: In a thick-walled glass vessel, combine the starting materials and solvent.
-
Place the vessel in the ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Turn on the sonicator and irradiate the mixture at a specified temperature (e.g., 45–55 °C) for a very short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC. The reaction is typically complete within minutes.
-
Work-up: Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Conclusion
One-pot synthesis represents a superior strategy for the construction of substituted 1,2,4-triazole-3-thiols, offering significant advantages in terms of efficiency, yield, and sustainability. The classic methods based on the cyclization of in-situ generated acylthiosemicarbazides remain robust and reliable. Furthermore, the integration of green chemistry techniques, particularly microwave and ultrasound irradiation, has revolutionized these syntheses, reducing reaction times from hours to minutes while often improving yields. These methodologies provide medicinal chemists with powerful and practical tools for the rapid generation of diverse 1,2,4-triazole-3-thiol libraries for drug discovery and development programs.
References
- Yavari, I., Hossaini, Z., & Sabbaghan, M. (2009). Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Iranian Journal of Organic Chemistry, 3, 168-170. [Available at: https://www.sid.ir/en/journal/ViewPaper.aspx?ID=160037]
- Rostamizadeh, S., et al. (2006). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(5), 1109-1115. [Available at: https://www.tandfonline.com/doi/abs/10.1080/10426500500424578]
- Zakharyan, R. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8275. [Available at: https://www.mdpi.com/1420-3049/27/23/8275]
- Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51–62. [Available at: https://cccc.uochb.cas.cz/pdfs/ccc/2005/01/0051.pdf]
- Hassanabadi, A. (2013). Three-Component and One-Pot Synthesis of 1,2,4-Triazole-3-Thione Derivatives under Solvent-Free Conditions. Journal of Chemical Research, 37(12), 740-741. [Available at: https://www.researchgate.
- Ghaith, E. A., et al. (2022). Ultrasound-Assisted Utility of 1,2,4-Triazole as a Multisite-Sequential Scaffold to Construct Different Heterocycles, Accredited by Molecular Modeling and Electrochemical Studies. Journal of Heterocyclic Chemistry. [Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.4533]
- Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 45(2), 273-282. [Available at: https://dergipark.org.tr/en/pub/ankaraecz/issue/62322/933824]
- Zakharyan, R. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8275. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9741289/]
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Available at: https://www.isres.org/synthesis-of-1-2-4-triazole-compounds.html]
- SciSpace. (2021). A review on methods of synthesis of 1,2,4-triazole derivatives. [Available at: https://typeset.io/papers/a-review-on-methods-of-synthesis-of-1-2-4-triazole-29l03f4g]
- ResearchGate. (2025). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. [Available at: https://www.researchgate.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Available at: https://typeset.io/papers/synthesis-methods-of-1-2-3-1-2-4-triazoles-a-review-23d5s3w1]
- Wang, Y., Yi, X., & Qin, W. (2012). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 24(12), 5609-5611. [Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_12_65]
- Fassihi, A., et al. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Research in Pharmaceutical Sciences, 7(1), 39-49. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3832130/]
- BenchChem. (2025). Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. [Available at: https://www.benchchem.
- Khan, I., et al. (2021). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 26(16), 4967. [Available at: https://www.mdpi.com/1420-3049/26/16/4967]
Sources
Application Notes and Protocols for 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a versatile ligand in coordination chemistry. The protocols detailed herein are designed to be adaptable for the synthesis of a variety of transition metal complexes, with a focus on elucidating the coordination behavior and exploring the potential applications of these novel compounds.
Introduction: The Versatility of 1,2,4-Triazole-3-thiol Ligands
Heterocyclic compounds containing the 1,2,4-triazole moiety are of significant interest in medicinal and coordination chemistry due to their diverse biological activities and versatile coordination behavior.[1] The presence of multiple nitrogen atoms and a sulfur atom in the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold provides several potential donor sites for coordination with metal ions.[1] These ligands can exist in tautomeric thione and thiol forms, further expanding their coordination possibilities.
The incorporation of a 2-phenylethyl substituent at the 5-position of the triazole ring introduces a non-polar, aromatic side chain that can influence the steric and electronic properties of the resulting metal complexes, potentially modulating their solubility, stability, and biological activity. This application note will guide researchers through the synthesis of this specific ligand and its subsequent use in the preparation of transition metal complexes.
Synthesis of this compound
The synthesis of the title ligand is a multi-step process that begins with the preparation of 3-phenylpropanohydrazide. This is followed by the formation of a potassium dithiocarbazinate salt and subsequent cyclization with hydrazine hydrate. While a specific protocol for the 2-phenylethyl derivative is not extensively reported, the following procedure is adapted from well-established methods for the synthesis of analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.[2]
Part 1: Synthesis of 3-phenylpropanohydrazide
This initial step involves the conversion of a suitable starting material, such as methyl 3-phenylpropanoate, to the corresponding hydrazide.
Materials:
-
Methyl 3-phenylpropanoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-phenylpropanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 3-phenylpropanohydrazide.
Part 2: Synthesis of Potassium 3-(3-phenylpropanoyl)dithiocarbazate
Materials:
-
3-phenylpropanohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
Protocol:
-
In a flask cooled in an ice bath, dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
Add 3-phenylpropanohydrazide (1 equivalent) to the cooled solution with stirring.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
The precipitated potassium salt can be collected by filtration, washed with cold ether, and dried under vacuum. This intermediate is typically used in the next step without further purification.[1]
Part 3: Synthesis of this compound
Materials:
-
Potassium 3-(3-phenylpropanoyl)dithiocarbazate
-
Hydrazine hydrate (80% or higher)
-
Water
-
Hydrochloric acid (HCl, for acidification)
Protocol:
-
Suspend potassium 3-(3-phenylpropanoyl)dithiocarbazate (1 equivalent) in water in a round-bottom flask fitted with a reflux condenser.
-
Add an excess of hydrazine hydrate (2-3 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction (use a lead acetate paper test for confirmation).
-
After the reaction is complete (cessation of H₂S evolution), cool the mixture to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid until a white precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Coordination Chemistry: Synthesis of Metal Complexes
The this compound ligand typically acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the deprotonated thiol group and one of the nitrogen atoms of the triazole ring or the amino group.[3][4] The synthesis of its metal complexes is generally achieved by reacting the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio.
General Protocol for the Synthesis of Transition Metal Complexes
Materials:
-
This compound
-
A transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or methanol
Protocol:
-
Dissolve this compound (2 equivalents) in hot ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the transition metal salt (1 equivalent) in a minimal amount of the same solvent.
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
A colored precipitate will form. Cool the mixture to room temperature.
-
Collect the complex by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.
Caption: Bidentate coordination of the ligand to a metal center.
Potential Applications
Metal complexes of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have been investigated for a range of applications, primarily driven by their interesting biological activities and coordination properties.
-
Antimicrobial and Antifungal Agents: The triazole moiety is a well-known pharmacophore, and its metal complexes often exhibit enhanced antimicrobial and antifungal activities compared to the free ligand. [2][5]* Anticancer Agents: Several studies have reported the cytotoxic effects of metal complexes of similar triazole-based ligands against various cancer cell lines. [1][6]The coordination of the metal ion can play a crucial role in the mechanism of action.
-
Corrosion Inhibitors: The presence of heteroatoms (N, S) allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. [7]* Catalysis: The coordinated metal center can act as a Lewis acid, making these complexes potential catalysts for various organic transformations.
The specific applications of complexes derived from this compound are an active area of research, and the protocols provided here offer a solid foundation for exploring their potential in these and other fields.
References
-
Advancements in Coordination Chemistry: A Comprehensive Review on the Synthesis and Characterization of Transition Metal Complexes with 4-Amino-5-pyridyl-4H-1, 2, 4-triazole-3 thiol Ligands. (2025). ResearchGate. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). PubMed Central. [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). ResearchGate. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. [Link]
-
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). PubMed Central. [Link]
-
Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. (n.d.). Current issues in pharmacy and medicine: science and practice. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][4][8]triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]
-
Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. (n.d.). ACS Publications. [Link]
-
Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (2024). n.p. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (n.d.). OUCI. [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). PMC - NIH. [Link]
Sources
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Triazole Antifungals
Introduction: The Critical Role of Triazole Antifungal Monitoring
Triazole antifungals, including agents such as voriconazole, posaconazole, and itraconazole, represent a cornerstone in the management of invasive fungal infections.[1][2] These infections pose a significant threat, particularly to immunocompromised patient populations.[3] The clinical efficacy and safety of triazole antifungals are intrinsically linked to their plasma concentrations, which can exhibit substantial inter-individual variability due to factors like inconsistent absorption, metabolic differences, and drug-drug interactions.[1][2] Consequently, Therapeutic Drug Monitoring (TDM) through robust analytical methods is imperative to optimize therapeutic outcomes, minimize toxicity, and mitigate the development of antifungal resistance.[4] High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the routine analysis of triazole antifungals in biological matrices.[1][2][5][6][7] This document provides a comprehensive guide to the HPLC analysis of triazole antifungals, detailing the underlying principles, a validated protocol, and key considerations for successful implementation in a clinical or research laboratory.
Methodological Rationale: A Scientist's Perspective on Method Development
The development of a reliable HPLC method for triazole antifungal analysis hinges on a systematic approach that considers the physicochemical properties of the analytes and the nature of the biological matrix. The following sections elucidate the rationale behind the key experimental choices.
Analyte and Matrix Considerations
Triazole antifungals are heterocyclic compounds characterized by the presence of a triazole ring.[8] Their analysis is often performed in complex biological matrices such as human plasma or serum, which are rich in proteins and other endogenous substances that can interfere with the analysis. Therefore, a crucial first step is the effective removal of these interferences through appropriate sample preparation.
The Power of Reversed-Phase Chromatography
Reversed-phase HPLC (RP-HPLC) is the predominant chromatographic mode for the separation of triazole antifungals. This is due to the moderately non-polar nature of these compounds, which allows for effective retention and separation on a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases.
Strategic Selection of the Mobile Phase
The mobile phase composition is a critical parameter that dictates the retention and resolution of the analytes. A typical mobile phase for triazole antifungal analysis consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer controls the pH of the mobile phase, which can influence the ionization state and, consequently, the retention of the analytes. The organic modifier modulates the polarity of the mobile phase, with a higher concentration leading to faster elution of the analytes. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of multiple analytes with varying polarities within a reasonable run time.[1][6]
Detection: From UV to Mass Spectrometry
Ultraviolet (UV) detection is a common and cost-effective method for the quantification of triazole antifungals, as these compounds possess chromophores that absorb light in the UV region.[1][6][9] Diode Array Detection (DAD) offers the advantage of acquiring the entire UV spectrum of each peak, providing additional confirmation of peak identity.[10] For enhanced sensitivity and selectivity, particularly in complex matrices or when analyzing low concentrations, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[11][12][13][14]
Experimental Workflow for Triazole Antifungal Analysis
The following diagram illustrates the general workflow for the HPLC analysis of triazole antifungals in a biological matrix.
Caption: General experimental workflow for HPLC analysis of triazole antifungals.
Detailed Protocol: Simultaneous Determination of Voriconazole, Itraconazole, and Posaconazole in Human Plasma
This protocol is adapted from established methods and is intended for research purposes.[1][7] It is crucial to validate the method in your laboratory according to regulatory guidelines (e.g., FDA or ICH) before implementation for clinical decision-making.[15]
Materials and Reagents
-
Standards: Voriconazole, Itraconazole, Posaconazole, and a suitable internal standard (e.g., a structurally related compound not present in the samples).
-
Solvents: HPLC grade acetonitrile and methanol.
-
Buffer: Phosphate buffer (e.g., 0.01 M, pH 3.5).
-
Reagents: Perchloric acid (if used for protein precipitation).[1][16]
-
Biological Matrix: Drug-free human plasma for calibration and quality control (QC) samples.
Instrumentation and Chromatographic Conditions
-
HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C6-phenyl column can also be effective.[1][6]
-
Mobile Phase: A gradient of 0.01 M phosphate buffer (pH 3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individually weigh and dissolve each standard in methanol to prepare stock solutions. Store at -20 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in methanol to create a calibration curve covering the expected concentration range of the analytes in the samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard in methanol at a concentration that yields a good chromatographic response.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma or serum samples.[1][2]
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Method Validation
A rigorous method validation is essential to ensure the reliability of the results. The following parameters should be assessed according to established guidelines.[15]
-
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration, and the correlation coefficient (r²) should be >0.99.[1][6]
-
Accuracy and Precision: The accuracy of an analytical method is the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Both should be assessed at multiple concentration levels (low, medium, and high QC samples).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[1]
-
Recovery: The efficiency of the sample preparation procedure, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Data Presentation: A Summary of Key Method Parameters
The following tables summarize typical quantitative data and chromatographic conditions for the HPLC analysis of triazole antifungals.
Table 1: Typical Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately non-polar triazoles. |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 3.5 | Controls pH to ensure consistent ionization and retention. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes from the column. |
| Gradient | Time-programmed | Allows for the separation of multiple analytes with different polarities in a single run.[1] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 262 nm | Good sensitivity for triazole antifungals.[1][6] |
Table 2: Representative Method Validation Parameters
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Voriconazole | 0.1 - 10 | 0.1 | 95 - 105 | < 10 |
| Itraconazole | 0.1 - 10 | 0.1 | 95 - 105 | < 10 |
| Posaconazole | 0.2 - 10 | 0.2 | 95 - 105 | < 10 |
Note: These values are illustrative and should be established during in-house method validation.
Troubleshooting and Advanced Considerations
-
Peak Tailing: Can be caused by interactions between basic analytes and acidic silanol groups on the silica support of the column. Using a low pH mobile phase or an end-capped column can mitigate this issue.
-
Matrix Effects: Endogenous components in the sample can co-elute with the analytes and suppress or enhance the detector response. Solid-phase extraction (SPE) can provide a cleaner sample extract compared to protein precipitation.[17]
-
Chiral Separations: Some triazole antifungals, such as itraconazole, exist as enantiomers which may have different pharmacological activities. Chiral HPLC methods can be developed to separate and quantify these enantiomers if required.[11]
Logical Relationship in Method Development
The following diagram illustrates the decision-making process in developing an HPLC method for triazole antifungal analysis.
Caption: Logical flow for HPLC method development for triazole antifungals.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the HPLC analysis of triazole antifungals. By understanding the rationale behind the methodological choices and adhering to a rigorous validation protocol, researchers and clinicians can implement a reliable and robust method for therapeutic drug monitoring. This, in turn, will contribute to the optimized and safe use of these critical antifungal agents in clinical practice.
References
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. [Link][1][2][5][6]
-
Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. [Link][10]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ASM Journals. [Link]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ResearchGate. [Link][16]
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link][11]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link][17]
-
Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link][15]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. PubMed. [Link]
-
Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed. [Link][7]
-
Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. [Link][4]
-
HPLC-MS/MS Method Validation for Antifungal Agents in Human Serum in Clinical Application. PubMed. [Link][12]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. [Link]
-
A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. [Link][9]
-
Itraconazole, Posaconazole and Voriconazole in Serum/Plasma - HPLC. Chromsystems. [Link][3]
-
Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. PubMed. [Link][13]
-
Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. [Link][14]
-
PDF. ResearchGate. [Link]
-
Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link][8]
Sources
- 1. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. chromsystems.com [chromsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. A simple high-performance liquid chromatography method for simultaneous determination of three triazole antifungals in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. japsonline.com [japsonline.com]
- 12. HPLC-MS/MS Method Validation for Antifungal Agents in Human Serum in Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
In vitro antifungal screening of 4-amino-5-substituted-1,2,4-triazole-3-thioesters.
Application Note & Protocol
Topic: In Vitro Antifungal Screening of 4-amino-5-substituted-1,2,4-triazole-3-thioesters
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge.[1][2][3] This necessitates the discovery of novel antifungal agents with improved efficacy and novel mechanisms of action. The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the core of drugs like fluconazole and itraconazole.[1][4][5] This application note provides a comprehensive guide for the in vitro antifungal screening of a promising new chemical series: 4-amino-5-substituted-1,2,4-triazole-3-thioesters. We present detailed, field-proven protocols for determining antifungal activity using standardized broth microdilution and disk diffusion methods, grounded in the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This guide is designed not only to provide step-by-step instructions but also to explain the scientific rationale behind critical experimental choices, ensuring robust and reproducible results.
Scientific Foundation: The Triazole Antifungal Mechanism
The primary mechanism of action for triazole antifungals is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][6] Ergosterol is functionally analogous to cholesterol in mammalian cells, maintaining membrane fluidity and integrity.
Triazoles specifically inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[1] The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[6] This dual effect disrupts membrane function, increases permeability, and ultimately inhibits fungal growth, exerting a fungistatic effect.[5][6] The high affinity of triazoles for the fungal CYP51 enzyme over its mammalian counterpart provides the basis for their selective toxicity.[5]
Caption: Mechanism of action of triazole antifungals.
Experimental Design: A Two-Tiered Screening Approach
A robust screening cascade is essential for efficiently identifying promising lead compounds. We advocate for a two-tiered approach: a primary qualitative screen using the disk diffusion method, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for active compounds.
Caption: Two-tiered workflow for antifungal compound screening.
Materials and Reagents
Test Compounds and Controls
-
4-amino-5-substituted-1,2,4-triazole-3-thioesters: Synthesized and purified in-house.[7][8][9][10][11]
-
Positive Control: Fluconazole or Itraconazole (Sigma-Aldrich).
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).
Fungal Strains
A representative panel should include common human pathogens. Strains can be obtained from the American Type Culture Collection (ATCC).
-
Yeasts:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
-
Molds:
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Media and Buffers
-
Growth Medium: Sabouraud Dextrose Agar (SDA) for routine culture.
-
Testing Medium (Broth): RPMI-1640 with L-glutamine, without sodium bicarbonate (Gibco), buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS). The use of buffered RPMI-1640 is a CLSI standard to ensure consistent pH, which can affect drug activity.[2][12][13]
-
Testing Medium (Agar): Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue. Glucose supports robust fungal growth, while the dye enhances the definition of inhibition zones.[2]
-
Saline: Sterile 0.85% NaCl solution.
Protocol 1: Broth Microdilution for MIC Determination
This method, based on CLSI documents M27 for yeasts and M38 for molds, determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[12][14][15][16]
Principle
Serial two-fold dilutions of the test compounds are prepared in 96-well microtiter plates. A standardized fungal inoculum is added to each well. Following incubation, the plates are read visually or spectrophotometrically to determine the MIC.[12][17]
Step-by-Step Protocol
-
Compound Plate Preparation: a. Prepare a 1 mg/mL stock solution of each test compound and fluconazole in DMSO. b. In a 96-well plate (the "drug plate"), perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium to achieve concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL. The final volume in each well should be 100 µL. c. Causality: The use of serial dilutions allows for the precise determination of the MIC over a wide concentration range.[18][19]
-
Inoculum Preparation (Yeast): a. From a 24-48 hour culture on SDA, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of 1-5 x 10^3 CFU/mL.[19] d. Causality: A standardized inoculum is the most critical variable for reproducibility in susceptibility testing.[17] Deviations can lead to significant variations in MIC values.
-
Inoculum Preparation (Mold): a. Grow the mold on SDA for 7 days to encourage sporulation. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Adjust the conidial suspension to an optical density that yields a final working inoculum of approximately 0.4-5 x 10^4 CFU/mL after dilution in RPMI-1640.[14]
-
Inoculation and Incubation: a. Add 100 µL of the final working inoculum to each well of the drug plate, bringing the total volume to 200 µL. This step dilutes the drug by a factor of two, achieving the final desired test concentrations. b. Self-Validation: Include the following controls on every plate:
Reading and Interpreting Results
-
The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free growth control.[12][20]
-
The growth control well should show distinct turbidity. The sterility control should remain clear.
-
Results can be read visually or with a microplate reader at 530 nm.
Protocol 2: Disk Diffusion Assay
This method is a simple, qualitative screening tool to identify compounds with any antifungal activity.[2][21]
Principle
A standardized fungal inoculum is swabbed onto the surface of an agar plate. Paper disks impregnated with the test compound are placed on the surface. During incubation, the compound diffuses into the agar. If the fungus is susceptible, a clear zone of growth inhibition will appear around the disk.[2]
Step-by-Step Protocol
-
Inoculum Preparation: Prepare the fungal inoculum as described for the broth microdilution method (Step 4.2.2 or 4.2.3), adjusting to a 0.5 McFarland standard.
-
Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: a. Prepare sterile paper disks (6 mm diameter) by applying a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment. b. Aseptically place the impregnated disks, along with a positive control disk (e.g., fluconazole) and a negative control disk (DMSO-only), onto the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
Reading and Interpreting Results
-
Measure the diameter (in mm) of the zone of inhibition around each disk.[22]
-
The presence of a clear zone indicates that the compound has inhibitory activity. The size of the zone generally correlates with the degree of susceptibility.[2]
Data Presentation and Analysis
Quantitative data from the broth microdilution assay should be summarized in a table for clear comparison.
Table 1: Example Antifungal Activity (MIC in µg/mL) of Synthesized Thioesters
| Compound ID | R-Group | C. albicans ATCC 90028 | C. glabrata ATCC 90030 | A. fumigatus ATCC 204305 |
| TZ-01 | 4-Chlorophenyl | 8 | 16 | 32 |
| TZ-02 | 2,4-Difluorophenyl | 2 | 4 | 8 |
| TZ-03 | 4-Nitrophenyl | 16 | >64 | >64 |
| Fluconazole | (Control) | 1 | 8 | >64 |
This table presents hypothetical data for illustrative purposes.
Safety and Handling Precautions
-
All work with live fungal cultures must be conducted in a Biosafety Cabinet (BSC) Class II.[23]
-
Candida and Cryptococcus species are Biosafety Level 2 (BSL-2) organisms. Aspergillus can pose an inhalation risk due to aerosolized spores.[23][24]
-
Personal Protective Equipment (PPE), including lab coats, gloves, and eye protection, is mandatory.[25]
-
All contaminated materials (plates, tips, tubes) must be decontaminated, typically by autoclaving, before disposal.[24]
-
Accidental spills should be covered with paper towels and decontaminated with a suitable disinfectant like 10% bleach for at least 15-20 minutes before cleanup.[23][24]
References
-
Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]
-
Triazole antifungals. Research Starters - EBSCO. [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. PubMed Central - NIH. [Link]
-
Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. ASM Journals. [Link]
-
Triazole antifungals. Altmeyers Encyclopedia. [Link]
-
Antifungal disk diffusion: Significance and symbolism. Semantic Scholar. [Link]
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central - NIH. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central - NIH. [Link]
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. PubMed Central - NIH. [Link]
-
Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]
-
Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
Lab.1: Laboratory Safety Manual. University of Hong Kong. [Link]
-
Antifungal susceptibility testing by the disk diffusion method. Strain... ResearchGate. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Safety Precautions for Handling Aspergillus flavus Group Fungi and Aflatoxins. ICRISAT. [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PubMed Central - NIH. [Link]
-
Standard Operating Procedure (SOP) - Working Safely with Candida albicans. Carnegie Mellon University. [Link]
-
Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. PubMed Central - NIH. [Link]
-
Synthesis of 5-substitued-4-amino-1,2,4-triazole-3-thioesters. ResearchGate. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]
-
CONTAINMENT FACILITY GUIDELINES FOR FUNGAL PLANT PATHOGENS. USDA APHIS. [Link]
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. PubMed Central - NIH. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PubMed Central - NIH. [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. PubMed Central - NIH. [Link]
-
Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI. [Link]
-
Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. PubMed Central - NIH. [Link]
-
Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals. [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]
-
(PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Synthesis and Screening of New[1][2][26]Oxadiazole,[1][2][4]Triazole, and[1][2][4]Triazolo[4,3-b][1][2][4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). PubMed Central - NIH. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PubMed Central - NIH. [Link]
-
Table of Content - TIMM 2025. TIMM-2025. [Link]
-
Susceptibility Testing of Fungi to Antifungal Drugs. MDPI. [Link]
-
SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. PubMed Central - NIH. [Link]
-
Candida albicans. Wikipedia. [Link]
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. altmeyers.org [altmeyers.org]
- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicallabnotes.com [medicallabnotes.com]
- 13. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 14. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing [pubmed.ncbi.nlm.nih.gov]
- 16. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnrjournal.com [pnrjournal.com]
- 19. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains | MDPI [mdpi.com]
- 20. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal disk diffusion: Significance and symbolism [wisdomlib.org]
- 22. journals.asm.org [journals.asm.org]
- 23. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 24. cmu.edu [cmu.edu]
- 25. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Application Notes and Protocols for the Formation of Metal Complexes with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Introduction: Unveiling the Coordination Chemistry of a Versatile Triazole Ligand
The heterocyclic scaffold of 1,2,4-triazole and its derivatives represents a cornerstone in medicinal and coordination chemistry.[1][2] These nitrogen-rich compounds are not only structurally robust but also exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The introduction of thiol (-SH) and amino (-NH₂) functional groups to the triazole ring, as seen in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT), significantly enhances its chemical reactivity and potential as a chelating agent.[4][5]
APTT is a fascinating ligand due to its potential for tautomerism (thiol-thione forms) and its multiple donor sites: the sulfur atom of the thiol group, the nitrogen atoms of the triazole ring, and the nitrogen of the amino group.[3] This polydentate character allows it to form stable complexes with a wide range of transition metal ions.[3][6] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation therapy, where complexation can increase the lipophilicity and bioavailability of the compound.[7]
These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and potential applications of metal complexes derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying coordination chemistry.
Part 1: Synthesis of the Ligand: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT)
The synthesis of APTT is a well-established multi-step process that begins with a readily available starting material, benzoic acid or its ester derivative.[8][9][10] The procedure outlined below is a common and reliable method.
Causality Behind the Synthetic Pathway:
-
From Ester to Hydrazide: The initial step involves the conversion of a benzoate ester to benzoic acid hydrazide. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide. This is a crucial step as the hydrazide moiety provides the N-N backbone necessary for the formation of the triazole ring.
-
Formation of the Dithiocarbazinate Salt: The reaction of benzoic acid hydrazide with carbon disulfide in the presence of a strong base like potassium hydroxide results in the formation of a potassium dithiocarbazinate salt.[8][9][10] The base deprotonates the terminal nitrogen of the hydrazide, which then acts as a nucleophile towards the electrophilic carbon of CS₂. This step introduces the sulfur atom required for the thiol group.
-
Cyclization to the Triazole Ring: The final and most critical step is the cyclization of the dithiocarbazinate salt with an excess of hydrazine hydrate.[8][9][10] This intramolecular condensation reaction, driven by heating, leads to the formation of the stable, five-membered 1,2,4-triazole ring. The excess hydrazine acts as both a reactant and a solvent.
Experimental Protocol: Synthesis of APTT
Step 1: Synthesis of Benzoic Acid Hydrazide
-
In a 250 mL round-bottom flask, dissolve methyl benzoate (or ethyl benzoate) in absolute ethanol.
-
Add hydrazine hydrate (80% or higher) in a slight molar excess (e.g., 1.2 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the white crystalline solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of Potassium 2-(benzoyl)hydrazine-1-carbodithioate
-
In a 250 mL beaker placed in an ice bath, dissolve benzoic acid hydrazide in absolute ethanol.
-
Add a stoichiometric amount of potassium hydroxide and stir until it dissolves completely.
-
Slowly add carbon disulfide (CS₂) dropwise to the cold, stirring solution.
-
Continue stirring in the ice bath for 1-2 hours, and then at room temperature for an additional 12-18 hours. A yellow precipitate will form.[10]
-
Add dry ether to the mixture to facilitate complete precipitation.
-
Filter the potassium dithiocarbazinate salt, wash thoroughly with dry ether, and dry in a desiccator.
Step 3: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT)
-
To a suspension of the potassium salt from Step 2 in water, add an excess of hydrazine hydrate (e.g., 2-3 equivalents).
-
Heat the mixture under reflux for 4-6 hours, during which the color of the solution may change, and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of approximately 5-6.
-
The white solid product will precipitate out.
-
Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure APTT.[3]
Characterization of APTT
-
Melting Point: 211-215 °C (decomposes).[11]
-
FTIR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amino group) around 3250-3450 cm⁻¹, S-H stretching (thiol group) around 2595-2750 cm⁻¹, and C=N stretching (triazole ring) around 1612-1645 cm⁻¹.[3][10]
-
¹H NMR (DMSO-d₆, ppm): A singlet for the NH₂ protons around 5.8 ppm, a multiplet for the aromatic protons of the phenyl group around 7.5-8.0 ppm, and a singlet for the SH proton around 13.7-13.9 ppm.[3][10]
Part 2: Synthesis of Metal Complexes with APTT
The synthesis of metal complexes with APTT is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand typically acts as a bidentate chelating agent, coordinating through the deprotonated thiol sulfur and one of the adjacent nitrogen atoms of the triazole ring.[6][12][13]
General Protocol for Metal Complex Formation
-
Ligand Solution Preparation: Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) in a suitable solvent, such as ethanol or methanol. A slight warming may be necessary to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the desired metal salt (e.g., NiCl₂, CoCl₂, Cu(NO₃)₂, Zn(CH₃COO)₂, CdCl₂) in the same solvent.
-
Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature or with gentle heating. The molar ratio of metal to ligand is typically 1:2.[3]
-
pH Adjustment (Optional but Recommended): In some cases, the addition of a few drops of a base (e.g., ammonia or triethylamine) can facilitate the deprotonation of the thiol group and promote complex formation.
-
Precipitation and Isolation: Stir the reaction mixture for a few hours. The formation of a colored precipitate indicates the formation of the metal complex.
-
Purification: Filter the solid complex, wash it with the solvent used for the reaction (e.g., hot ethanol) to remove any unreacted starting materials, and then wash with a non-polar solvent like ether.[3]
-
Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.
Diagram of General Complexation Workflow
Caption: Workflow for the synthesis of metal complexes with APTT.
Part 3: Characterization of the Metal Complexes
The characterization of the newly synthesized metal complexes is crucial to confirm their formation, determine their structure, and understand their properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic and Analytical Techniques
| Technique | Information Gained and Expected Observations |
| Elemental Analysis (C, H, N, S) | Confirms the empirical formula and the stoichiometry of the metal-ligand complex. |
| Molar Conductivity | Measured in a solvent like DMF or DMSO to determine if the complex is an electrolyte or non-electrolyte. Low conductivity values suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion.[12] |
| FTIR Spectroscopy | Provides evidence of coordination. The disappearance of the S-H stretching band (around 2600 cm⁻¹) and a shift in the C=N stretching frequency are strong indicators of the ligand's coordination to the metal ion through the deprotonated thiol sulfur and a nitrogen atom.[3] New bands at lower frequencies (400-600 cm⁻¹) can be attributed to M-N and M-S bonds. |
| ¹H NMR Spectroscopy | For diamagnetic complexes (e.g., Zn²⁺, Cd²⁺), the disappearance of the SH proton signal confirms deprotonation and coordination. Shifts in the positions of the NH₂ and aromatic proton signals also provide evidence of complexation.[3][12] |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and can help in determining the geometry of the complex. The appearance of new bands in the visible region, which are absent in the free ligand, can be assigned to d-d transitions of the metal ion. |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the metal ion. |
| Thermal Analysis (TGA/DTA) | Investigates the thermal stability of the complexes and can reveal the presence of coordinated or lattice water molecules. |
| Single-Crystal X-ray Diffraction | Provides the most definitive structural information, including bond lengths, bond angles, coordination geometry, and crystal packing. |
Diagram of Coordination Modes
Caption: General bidentate coordination of APTT to a metal ion.
Part 4: Applications and Future Perspectives
The metal complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives have shown significant promise in various fields, particularly in drug development.
-
Antimicrobial Agents: Numerous studies have demonstrated that the metal complexes of APTT exhibit enhanced antibacterial and antifungal activities against a range of pathogenic strains compared to the free ligand.[8][9][14] This is often attributed to the increased lipophilicity of the complexes, which facilitates their transport across microbial cell membranes.
-
Anticancer Agents: Recent research has highlighted the potential of these complexes as anticancer agents.[3][7] For instance, certain complexes have shown significant cytotoxicity against breast cancer cell lines (MCF-7) with reduced toxicity towards non-tumorigenic cells, indicating selective anticancer activity.[3]
-
Corrosion Inhibitors: The presence of multiple heteroatoms (N and S) makes APTT and its derivatives effective corrosion inhibitors for metals in acidic media.[4][5] They can adsorb onto the metal surface, forming a protective layer that inhibits corrosion.
-
Catalysis: While less explored for this specific ligand, triazole-based metal complexes are known to be effective catalysts in various organic transformations due to their stability and ability to facilitate redox processes.[15]
The versatility of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol as a ligand, coupled with the diverse properties of transition metals, opens up a vast landscape for the design of novel coordination compounds with tailored biological and material properties. Future research should focus on elucidating the precise mechanisms of action of these complexes, optimizing their therapeutic efficacy, and exploring their potential in catalysis and materials science.
References
-
Al-Juboori, S. A., Al-Jibouri, M. H., & Al-Zubaidi, A. A. M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Al-Juboori, S. A., Al-Jibouri, M. H., & Al-Zubaidi, A. A. M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Kumari, A., & Singh, R. K. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(2), 856-863. [Link]
-
Kadhum, A. A. H., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-211. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][9][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 235-253. [Link]
-
Prachand, S., & Nagdev, D. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[8][9][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
-
Al-Juboori, S. A., Al-Jibouri, M. H., & Al-Zubaidi, A. A. M. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[8][9][10]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(11), 3193. [Link]
-
Majeed, A. H., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
-
Majeed, A. H., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Chemistry Central Journal, 7, 142. [Link]
-
Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Journal of the Iranian Chemical Society, 19(2), 655-673. [Link]
-
Yang, Y., et al. (2013). Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. Crystal Growth & Design, 13(1), 229-238. [Link]
-
Giel, M. A., et al. (2018). 1H-1,2,3-Triazole: From Structure to Function and Catalysis. UQ eSpace. [Link]
-
Fouda, A. E. A. S., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 15(1), 1-17. [Link]
-
Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]
-
El-Gamel, N. E. A., et al. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct: Anticancer, and Antimicrobial Applications. Molecules, 28(19), 6967. [Link]
-
Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17006. [Link]
-
Chemical Synthesis Database. (2025). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. [Link]
-
Kavaliauskas, P., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5321. [Link]
-
Kaplaushenko, A. H., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal, 23(3), 411-415. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct: Anticancer, and Antimicrobial Applications [mdpi.com]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. Buy 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 22706-11-2 [smolecule.com]
- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. Istanbul University Press [iupress.istanbul.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes & Protocols: The Utility of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in Anticancer Drug Development
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This is due to its unique chemical properties, including the ability to engage in hydrogen bonding and dipole interactions, which enhance binding affinity to various biological targets.[4][5] Specifically, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have garnered significant attention for their broad pharmacological activities, including potent anticancer effects.[1][6][7] This technical guide provides a comprehensive overview and detailed protocols for leveraging 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a lead compound in anticancer drug discovery. We will cover its synthesis, characterization, and a multi-tiered approach to evaluating its biological efficacy, from initial in vitro cytotoxicity screening to mechanistic elucidation and preliminary in vivo assessment.
Section 1: Synthesis and Characterization
The foundational step in evaluating any novel compound is its efficient synthesis and rigorous structural confirmation. The synthesis of this compound can be achieved through a well-established multi-step process starting from the corresponding carboxylic acid. The general approach involves the conversion of a starting acid hydrazide to a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.[8]
Synthetic Workflow
The causality behind this specific synthetic route lies in its reliability and relatively high yields for creating the 1,2,4-triazole-3-thiol core. The use of carbon disulfide and potassium hydroxide to form the dithiocarbazinate intermediate is a classic and efficient method for introducing the necessary carbon and sulfur atoms. Subsequent cyclization with hydrazine hydrate provides the amino group at the N4 position and closes the triazole ring.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
-
Step 1: Synthesis of 3-Phenylpropanehydrazide.
-
To a solution of methyl 3-phenylpropanoate (1 eq.) in ethanol, add hydrazine hydrate (80%, 1.5 eq.).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Pour the residue into cold water to precipitate the solid product.
-
Filter, wash with cold water, and dry to obtain 3-phenylpropanehydrazide.
-
-
Step 2: Synthesis of Potassium Dithiocarbazinate Salt.
-
Dissolve 3-phenylpropanehydrazide (1 eq.) and potassium hydroxide (1.1 eq.) in absolute ethanol.
-
Cool the mixture to 0-5°C in an ice bath.
-
Add carbon disulfide (1.1 eq.) dropwise while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 10-12 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.
-
-
Step 3: Synthesis of this compound.
-
Suspend the potassium dithiocarbazinate salt (1 eq.) in water.
-
Add hydrazine hydrate (99%, 2-3 eq.).
-
Reflux the mixture for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve (conduct in a fume hood).
-
Cool the reaction mixture and carefully acidify with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure title compound.[8]
-
Structural Characterization
To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analyses is mandatory. This step is critical for the trustworthiness of all subsequent biological data.
-
¹H-NMR & ¹³C-NMR: To confirm the proton and carbon framework of the molecule. Expected signals would include those for the phenylethyl group, the NH₂ protons, and the SH proton (which may be broad).[9]
-
FT-IR: To identify key functional groups. Look for characteristic peaks for N-H (amino), S-H (thiol), C=N, and N-C=S vibrations.[9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Section 2: In Vitro Evaluation of Anticancer Activity
Initial screening of novel compounds is performed using in vitro assays on cancer cell lines.[11][12] This allows for a rapid, cost-effective determination of a compound's cytotoxic potential and helps prioritize candidates for further study.[13]
Foundational Cytotoxicity Screening (IC₅₀ Determination)
The primary goal is to quantify the concentration at which the compound inhibits 50% of cancer cell growth (IC₅₀).[14] Assays like the MTT or Sulforhodamine B (SRB) are standard.[14][15][16] The choice between them depends on the suspected mechanism; MTT measures metabolic activity, while SRB measures total protein content.
Caption: Standard workflow for determining IC₅₀ values in cancer cell lines.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 1.1 |
| HCT116 | Colorectal Carcinoma | 8.9 | 0.8 |
| A549 | Lung Carcinoma | 15.2 | 1.5 |
| Panc-1 | Pancreatic Carcinoma | 22.1 | 2.0 |
Mechanistic Assays
Once cytotoxic activity is confirmed, the next logical step is to investigate how the compound kills cancer cells. Common mechanisms for anticancer agents include inducing apoptosis (programmed cell death) or causing cell cycle arrest.[17][18]
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).[12]
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol: Cell Cycle Analysis by Propidium Iodide Staining This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[14] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Section 3: Potential Mechanisms of Action
1,2,4-triazole derivatives are known to exert their anticancer effects through various mechanisms.[3][18] Understanding these potential pathways is crucial for rational drug design and further optimization of the lead compound.
-
Enzyme Inhibition: A primary mechanism for many triazole-based drugs is the inhibition of enzymes critical for cancer cell survival and proliferation.[18]
-
Kinase Inhibition: Many triazoles function as ATP-competitive kinase inhibitors, blocking signaling pathways that promote cancer growth.[18][19]
-
Tubulin Polymerization Inhibition: Some compounds can interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[19]
-
-
Induction of Apoptosis: As explored in the protocol above, many effective agents trigger the intrinsic or extrinsic apoptotic pathways in cancer cells.[17]
Caption: A potential mechanism: inhibition of a receptor tyrosine kinase.
Section 4: Preliminary In Vivo Evaluation
Promising in vitro results must be validated in vivo to assess a compound's efficacy and safety in a whole-organism context.[12][13] Murine models such as Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA) are commonly used for initial in vivo screening of novel 1,2,4-triazole derivatives.[2][15][16]
In Vivo Experimental Workflow
The trustworthiness of an in vivo study relies on proper controls, ethical animal handling, and the measurement of objective endpoints. The primary goal is to see if the compound can inhibit tumor growth and increase the lifespan of the tumor-bearing host.
Caption: Workflow for evaluating anticancer efficacy using a mouse ascites model.
Protocol: Ehrlich Ascites Carcinoma (EAC) Model
-
Animal Model: Swiss albino mice. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Tumor Inoculation: Inject EAC cells (e.g., 1 x 10⁶ cells/mouse) intraperitoneally (i.p.) into the mice.
-
Grouping and Treatment: 24 hours after inoculation, randomize the mice into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group 2: Test Compound (e.g., 25 mg/kg body weight, i.p.).
-
Group 3: Positive Control (e.g., Cisplatin, 3.5 mg/kg, i.p.).
-
-
Treatment Schedule: Administer treatment once daily for 9 consecutive days.
-
Parameter Evaluation:
-
Mean Survival Time (MST): Monitor the mice daily for mortality to calculate the MST for each group. Calculate the Percentage Increase in Life Span (% ILS).
-
Tumor Growth: At the end of the treatment period, sacrifice a subset of mice from each group, collect the ascitic fluid, and measure its volume and packed cell volume.
-
Hematological Parameters: Collect blood samples to analyze RBC, WBC, and hemoglobin levels, as myelosuppression is a common side effect of chemotherapy.[2]
-
Body Weight: Record the body weight of the animals every other day to monitor toxicity.[2]
-
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Mean Survival Time (Days) | % Increase in Life Span (% ILS) | Tumor Volume (mL) |
| Vehicle Control | 20 ± 1.5 | - | 5.2 ± 0.4 |
| Test Compound (25 mg/kg) | 32 ± 2.1 | 60 | 2.1 ± 0.3 |
| Cisplatin (3.5 mg/kg) | 38 ± 2.5 | 90 | 1.3 ± 0.2 |
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and workflows detailed in this guide provide a systematic and robust framework for its synthesis, characterization, and comprehensive biological evaluation. By progressing from broad cytotoxicity screening to specific mechanistic studies and preliminary in vivo testing, researchers can efficiently validate the therapeutic potential of this and related compounds, paving the way for the development of next-generation cancer therapies.
References
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][12][15] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Pharmaceutical Journal. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 1,2,4-triazole derivatives with anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]
-
PubMed. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. Retrieved from [Link]
-
Al Mustansiriyah Journal of Pharmaceutical Sciences. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]
-
MDPI. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
PubMed Central. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Biologically Active Schiff Bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
This guide provides a detailed protocol for the synthesis of novel Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, present in numerous therapeutic agents due to its wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] Schiff bases, characterized by the azomethine (-N=CH-) functional group, are also renowned for their pharmacological significance.[4][5] The conjugation of these two pharmacophores often leads to synergistic or enhanced biological activity. This document outlines the synthesis of the core triazole precursor, followed by a robust protocol for its condensation with various aromatic aldehydes. We delve into the causality behind experimental choices, provide detailed characterization data, and discuss the potential applications of these compounds for researchers in drug discovery and development.
Introduction: The Scientific Rationale
The convergence of the 1,2,4-triazole scaffold and the Schiff base linkage presents a compelling strategy in modern drug design. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing properties like metabolic stability and hydrogen bonding capacity.[3] This has led to its incorporation in widely used drugs such as the antifungals Fluconazole and Itraconazole.[3]
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are pivotal intermediates in organic synthesis and possess intrinsic biological activities.[4] The imine or azomethine group is crucial for their chemical and biological action.[4] By synthesizing Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, we create a molecular framework with a rich electronic environment and diverse coordination sites, making these compounds promising candidates for antimicrobial, antifungal, anticancer, and CNS-related therapeutic applications.[1][6][7][8] This guide offers a field-proven, reproducible methodology for synthesizing these high-value compounds.
Synthesis of the Core Intermediate: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3)
The synthesis of the target Schiff bases begins with the preparation of the aminotriazole precursor. This is a multi-step process that requires careful execution. The pathway described below is a well-established and reliable method.[6][7][9][10]
Workflow for Precursor Synthesis
Sources
- 1. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic outcomes.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of 1,2,4-triazoles.
Guide 1: Low Reaction Yield
Low yields are a frequent and frustrating challenge. The underlying causes are often multifactorial, ranging from reaction conditions to starting material quality.
Q: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Addressing low yields requires a systematic evaluation of your experimental setup. Consider the following factors:
-
Reaction Conditions: Many classical methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, necessitate high temperatures and extended reaction times, which can lead to product degradation.[1][2][3]
-
Solution: A primary optimization step is to investigate the reaction temperature. Gradually increase it in 10-20°C increments while monitoring the reaction by Thin Layer Chromatography (TLC).[2] For reactions that are sluggish at lower temperatures, consider microwave irradiation. This technique has been shown to significantly shorten reaction times (from hours to minutes) and improve yields by providing efficient and uniform heating.[1][4][5]
-
-
Purity of Starting Materials: Impurities in your starting materials can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield of your desired product.[1][6] The stability of reagents, particularly hydrazines, is also a critical factor.
-
Solution: Always ensure that starting materials and reagents are of high purity. If necessary, purify them before use via recrystallization or chromatography. Use fresh or properly stored hydrazine to avoid decomposition.
-
-
Steric Hindrance: While electronic effects of substituents on acyl hydrazides may not always have a major impact, significant steric bulk near the reactive centers can slow down the reaction rate.[1][7]
-
Solution: If steric hindrance is a suspected issue and the reaction rate is very slow, a longer reaction time or a moderate increase in temperature may be necessary to drive the reaction to completion.
-
-
Catalyst and Solvent System: The choice of catalyst, base, and solvent can dramatically influence reaction efficiency and yield.[8][9]
-
Solution: Conduct small-scale screening experiments to evaluate different catalytic systems. For example, in copper-catalyzed syntheses, switching between different copper salts (e.g., Cu(OAc)₂, CuCl₂) or adding specific ligands can improve performance.[8] The solvent choice is also crucial; it must solubilize reactants and intermediates effectively. Solvents like DMSO have been found to be effective in certain copper-catalyzed reactions.[8]
-
Guide 2: Formation of Side Products & Isomeric Mixtures
The formation of unintended products is a primary challenge impacting both yield and purification. Understanding the common side reactions is key to their prevention.
Q: My reaction is producing a mixture of isomers and other impurities. How can I improve selectivity and minimize side products?
A: Side product formation often stems from competing reaction pathways or a lack of regioselectivity. Here’s how to address the most common issues:
-
1,3,4-Oxadiazole Formation: This is a very common side product, especially in syntheses starting from hydrazides.[6] It results from a competing intramolecular cyclization pathway.
-
Causality: The formation of the oxadiazole versus the triazole is often a competition between two different nucleophilic attacks during cyclization.
-
Solutions:
-
Anhydrous Conditions: Ensure the reaction is conducted under strictly anhydrous conditions, as water can influence the reaction pathway.[6]
-
Temperature Control: Lowering the reaction temperature can favor the kinetic product, which is often the desired triazole.[6]
-
Choice of Reagents: The nature of the acylating agent or condensing agent can influence the outcome.
-
-
-
Lack of Regioselectivity (Isomeric Mixtures): Many synthetic routes, particularly those involving unsymmetrical starting materials like the Einhorn-Brunner reaction, can produce a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted triazoles).[1][10][11]
-
Causality (Einhorn-Brunner): When using an unsymmetrical imide, the incoming hydrazine can attack either of the two different carbonyl groups. The regioselectivity is influenced by the electronic properties of the acyl groups; the more electron-withdrawing group (from the stronger carboxylic acid) tends to direct the substituent to the 3-position of the triazole ring.[10][11][12]
-
Solutions:
-
Strategic Choice of Starting Materials: In the Einhorn-Brunner reaction, carefully select the imide based on the electronic properties of its substituents to favor the formation of a single isomer.[10][11]
-
Catalyst-Controlled Synthesis: Modern synthetic methods offer powerful control over regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, while a Copper(II) catalyst favors the 1,5-disubstituted isomer.[1][6][7]
-
-
-
Thermal Rearrangement: At the high temperatures required for some classical syntheses, the triazole ring itself can undergo thermal rearrangement, leading to a mixture of isomers.[6]
Guide 3: Purification Difficulties
Even with a successful reaction, isolating the pure 1,2,4-triazole derivative can be challenging due to the properties of the compounds themselves or the impurities present.
Q: I am struggling to purify my 1,2,4-triazole derivative. What are the best practices?
A: Purification challenges often arise from the polarity of the triazole ring and similarities to byproducts.
-
Initial Work-up:
-
Precipitation: A common and effective initial purification step for many triazole syntheses is precipitation. After the reaction is complete and cooled, slowly pouring the reaction mixture into a large volume of ice-cold water with vigorous stirring can cause the crude product to precipitate.[11]
-
Washing: The collected solid should be washed thoroughly with cold water to remove residual acid catalysts (like acetic acid) and other water-soluble impurities.[11]
-
-
Chromatography:
-
Technique: Column chromatography is the most common method for purifying triazole derivatives.[13]
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase (Eluent): The polarity of the eluent system is critical. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate). The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar triazoles, a small percentage of methanol in dichloromethane or chloroform can be effective.[13]
-
Monitoring: Use TLC to determine the optimal solvent system that provides good separation between your product and any impurities before running the column.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) can be used to achieve high purity.
| Problem | Likely Cause | Recommended Solution(s) |
| Low Yield | High reaction temperature causing degradation | Optimize temperature; use microwave synthesis to reduce reaction time.[1][4] |
| Impure starting materials | Purify all reagents before use; use fresh hydrazine.[1] | |
| Side Products | Formation of 1,3,4-oxadiazole isomer | Ensure anhydrous conditions; lower reaction temperature.[6] |
| Formation of regioisomers | Use a catalyst system known to control regioselectivity (e.g., Ag(I) vs. Cu(II)).[1][7] | |
| Purification Issues | Product has similar polarity to impurities | Optimize eluent system for column chromatography; try precipitation/recrystallization first.[11][13] |
Visualizing the Troubleshooting Process
A logical workflow is essential when diagnosing synthesis problems. The following diagram outlines a general approach to troubleshooting common issues.
Caption: A general workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing 1,2,4-triazoles? A1: The most frequently cited classical methods are the Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction, which uses an imide and an alkyl hydrazine.[3][6][10][14][15][16]
Q2: Can microwave-assisted synthesis really improve my reaction? A2: Yes. For many 1,2,4-triazole syntheses that traditionally require harsh conditions, microwave irradiation can dramatically reduce reaction times from hours or even days to mere minutes, often leading to higher yields and fewer side products by minimizing thermal decomposition.[1][4][5]
Q3: My starting materials are an unsymmetrical amide and acylhydrazide for a Pellizzari reaction, and I'm getting a mixture of products. Why? A3: In an unsymmetrical Pellizzari reaction, an "interchange of acyl groups" can occur at high temperatures, leading to the formation of a mixture of three different triazoles.[2][4] To avoid this, it is best to use symmetrical starting materials if possible. If not, you may need to carefully optimize the temperature or consider an alternative synthetic route.[2]
Q4: How do I monitor the progress of my reaction effectively? A4: The most common method is Thin Layer Chromatography (TLC), which allows you to track the disappearance of starting materials and the appearance of the product spot.[4] For more detailed analysis, taking periodic aliquots for ¹H NMR spectroscopy can confirm the formation of the triazole ring by showing its characteristic proton signals.[4]
Q5: Are there specific safety precautions for working with hydrazines? A5: Yes. Hydrazine and its derivatives are toxic and potentially explosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and handle with care. Consult the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using.
Example Protocol: Einhorn-Brunner Reaction
This protocol provides a general guideline for the synthesis of a substituted 1,2,4-triazole via the Einhorn-Brunner reaction.
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (serves as solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-water bath and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1.0 eq) in glacial acetic acid.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using TLC until the starting imide spot has been consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the reaction volume) while stirring vigorously.
-
A precipitate of the crude 1,2,4-triazole should form. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.[11]
Caption: Key components of the Einhorn-Brunner reaction protocol.
References
- common challenges in the synthesis of 1,2,4-triazole derivatives. (n.d.). Benchchem.
- Einhorn–Brunner reaction. (2023, December 2). In Wikipedia.
- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. (n.d.). Benchchem.
- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. (n.d.). Benchchem.
- reaction condition optimization for 1H-1,2,4-triazole derivative synthesis. (n.d.). Benchchem.
- side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. (n.d.). Benchchem.
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. (n.d.). Benchchem.
- troubleshooting common issues in 1,2,4-triazole synthesis pathways. (n.d.). Benchchem.
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute.
- Optimization of catalyst, solvent, and temperature for the synthesis of 5a. (n.d.). ResearchGate.
- Einhorn-Brunner Reaction. (n.d.).
- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (n.d.). SciSpace.
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022, February 14). ChemicalBook.
- Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023, June 16). National Institutes of Health.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). National Institutes of Health.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, November 8).
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). ACS Publications.
- Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). National Institutes of Health.
- Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. (n.d.). Organic Chemistry Portal.
- A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.
- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository.
- Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? (2015, December 30). ResearchGate.
- Pellizzari reaction. (2023, April 29). In Wikipedia.
- Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). National Institutes of Health.
- Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019, February 5). ResearchGate.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
- Synthesis of thiadiazole, oxadiazole, and triazole derivatives. (n.d.). ResearchGate.
- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Oriental Journal of Chemistry.
-
Synthesis and Screening of New[1][11][12]Oxadiazole,[1][10][12]Triazole, and[1][10][12]Triazolo[4,3-b][1][10][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021, January 7). National Institutes of Health. Retrieved January 15, 2026, from
- TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. (n.d.). ISRES.
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026, January 12). ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. broadinstitute.org [broadinstitute.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isres.org [isres.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Einhorn-Brunner Reaction [drugfuture.com]
- 15. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimization of 1,2,4-Triazole-3-Thiol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My yield of 1,2,4-triazole-3-thiol is consistently low. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge and can often be traced back to one of four key areas: incomplete initial acylation, suboptimal cyclization conditions, competitive side reactions, or mechanical losses during workup.
-
Incomplete Initial Acylation: The synthesis from thiosemicarbazide and formic acid first proceeds through a 1-formyl-3-thiosemicarbazide intermediate.[1] If this reaction is incomplete, there is simply less substrate available for the subsequent cyclization step.
-
Causality: The formylation of thiosemicarbazide requires sufficient heat to proceed. Ensure the formic acid is pre-heated (e.g., on a steam bath) before adding the thiosemicarbazide to ensure the reaction initiates promptly and goes to completion.[1]
-
Validation: Monitor this first step by Thin Layer Chromatography (TLC) to confirm the consumption of the thiosemicarbazide starting material before proceeding to the cyclization.
-
-
Suboptimal Cyclization Conditions: The ring-closure step is a base-catalyzed intramolecular cyclodehydration. The efficiency of this step is highly dependent on base concentration, temperature, and reaction time.
-
Causality: An insufficient amount of base (e.g., sodium hydroxide) will result in a slow or incomplete reaction. Conversely, excessively harsh conditions (very high temperatures or prolonged heating) can lead to degradation of the starting material or product. The reaction requires heating on a steam bath for approximately one hour to ensure complete conversion.[1]
-
Optimization: Use the recommended molar equivalents of base as specified in established protocols.[1] If the reaction stalls, a modest increase in reaction time (e.g., an additional 30 minutes) can be attempted while monitoring via TLC.
-
-
Competitive Side Reactions: A significant cause of yield loss, particularly when using different carboxylic acids and activating agents like polyphosphate ester (PPE), is the formation of the isomeric 5-substituted-1,3,4-thiadiazol-2-amine.[2][3]
-
Causality: The acylthiosemicarbazide intermediate has two nucleophilic nitrogen atoms that can attack the carbonyl carbon. Attack by the N4 nitrogen leads to the desired 1,2,4-triazole, while attack by the N2 nitrogen leads to the 1,3,4-thiadiazole byproduct.
-
Mitigation: For the standard synthesis with formic acid, this is less of an issue. When using other carboxylic acids, the choice of solvent and activating agent is critical. For instance, using PPE in chloroform for acylation followed by an aqueous alkali workup for cyclization has been optimized to favor the triazole product.[2][4][5]
-
-
Workup and Purification Losses: The product is precipitated from the aqueous reaction mixture by acidification. Significant product can be lost if it is not fully precipitated or if it is washed away during filtration.
-
Causality: 1,2,4-triazole-3-thiol has some solubility in water, which increases with temperature. It is crucial to thoroughly cool the reaction mixture in an ice bath before and after acidification to minimize solubility and maximize precipitation.[1]
-
Best Practice: After collecting the crude product by suction filtration, wash it with a minimal amount of ice-cold water to remove inorganic salts without dissolving a substantial amount of the product.
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose the cause of low reaction yields.
Caption: A step-by-step workflow for diagnosing and resolving low yields.
Question 2: My product's characterization data (e.g., NMR spectrum) is inconsistent with the desired 1,2,4-triazole-3-thiol. What is the likely impurity?
Answer: The most common structural isomer and byproduct is a 1,3,4-thiadiazole derivative.[2][3] This occurs when the alternative nitrogen atom of the acylthiosemicarbazide intermediate acts as the nucleophile during the cyclization step.
Distinguishing Between Isomers: You can readily differentiate between the 1,2,4-triazole and 1,3,4-thiadiazole isomers using NMR spectroscopy.[3][4]
-
¹H NMR: For the parent 5-phenyl substituted compounds, the 1,2,4-triazole-3-thiol shows distinct signals for the aromatic protons and a broad singlet for the N-H proton at a very downfield chemical shift (typically >13 ppm). The 1,3,4-thiadiazol-2-amine will have a different aromatic splitting pattern and a characteristic -NH₂ signal at a less downfield position (e.g., ~7.7 ppm).[3]
-
¹³C NMR: The chemical shift of the carbon atom in the C=S (thione) group of the triazole is a key indicator, typically appearing around 169 ppm.[6] This will differ from the carbon signals in the thiadiazole ring.
Competing Cyclization Pathways
Caption: The two possible cyclization routes for the acylthiosemicarbazide intermediate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to 1,2,4-triazole-3-thiol? The most widely used and dependable method for synthesizing the parent compound is the reaction of thiosemicarbazide with formic acid, followed by base-catalyzed cyclization of the resulting formyl intermediate.[1] Another common starting point is thiocarbohydrazide, which reacts with formic acid to yield 4-amino-4H-1,2,4-triazole-3-thiol.[7][8] For substituted triazoles, reacting various carboxylic acid hydrazides with isothiocyanates is also a very prevalent and versatile approach.[2][9]
Q2: How can I effectively monitor the progress of my reaction? A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[10]
-
TLC: Use a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of methanol for polarity) to track the disappearance of the starting material(s) and the appearance of the product spot.[10] The product is UV-active, and spots can also be visualized with iodine vapor.
-
¹H NMR: For detailed analysis, periodically take a small aliquot from the reaction, quench it, extract the components, and analyze by ¹H NMR. The emergence of the characteristic downfield N-H proton signal is a clear indicator of triazole ring formation.[10]
Q3: What are the critical safety precautions for this synthesis?
-
Corrosives: Both formic acid and the bases used (NaOH, KOH) are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood. While the reaction itself is not expected to produce large volumes of toxic gas, caution is warranted, especially during heating.[1]
-
Exothermic Reactions: The neutralization of the basic reaction mixture with concentrated acid is exothermic. Add the acid slowly while cooling the flask in an ice bath to control the temperature.[1]
Q4: How is the final product typically characterized? Standard characterization involves a combination of methods:
-
Melting Point: The pure, unsubstituted 1,2,4-triazole-3-thiol has a sharp melting point reported to be in the range of 220–222 °C.[1]
-
Spectroscopy:
-
FTIR: Look for characteristic peaks for N-H stretching, C=N stretching within the ring, and the C=S (thione) stretching.[11]
-
NMR (¹H and ¹³C): This is crucial for confirming the structure and identifying the dominant tautomeric form (thione vs. thiol). The thione form is generally favored in neutral solutions.[6]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[2]
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Triazole-3(5)-thiol from Thiosemicarbazide This protocol is adapted from a verified procedure published in Organic Syntheses.[1]
Part A: Synthesis of 1-Formyl-3-thiosemicarbazide
-
Place 400 mL of 90% formic acid into a 2-liter round-bottomed flask.
-
Heat the formic acid on a steam bath for 15 minutes in a fume hood.
-
Add 182 g (2 moles) of thiosemicarbazide to the hot acid. Swirl the flask until all the solid dissolves.
-
Continue heating on the steam bath for 30 minutes. A crystalline solid will typically separate during this time.
-
Add 600 mL of boiling water to the mixture. This should result in a milky solution.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities.
-
Allow the filtrate to stand at room temperature for 1 hour, then cool thoroughly in an ice bath for at least 2 hours.
-
Collect the white, crystalline 1-formyl-3-thiosemicarbazide by suction filtration and allow it to air-dry. The expected yield is 170–192 g (71–81%).
Part B: Cyclization to 1,2,4-Triazole-3(5)-thiol
-
In a 2-liter round-bottomed flask, prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the resulting clear solution in an ice bath for 30 minutes.
-
While continuing to cool and stir, slowly and carefully add 150 mL of concentrated hydrochloric acid to acidify the solution to a pH of ~6. A thick white precipitate will form.
-
Cool the mixture in an ice bath for an additional 2 hours to ensure complete precipitation.
-
Collect the crude product by suction filtration.
Protocol 2: Purification by Recrystallization
-
Transfer the crude 1,2,4-triazole-3(5)-thiol to a beaker and add 300 mL of water.
-
Heat the suspension to boiling with stirring to dissolve the thiol.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities.
-
Cool the filtrate in an ice bath for at least 1 hour. The purified product will crystallize as fine white needles.
-
Collect the purified product by suction filtration and allow it to air-dry overnight. The expected yield is 108–123 g (72–81% based on the formyl intermediate), with a melting point of 220–222 °C.[1]
Section 4: Data and Parameter Summary
Table 1: Recommended Reaction Conditions (Thiosemicarbazide Route)
| Parameter | Step A: Formylation | Step B: Cyclization | Purification |
| Key Reagents | Thiosemicarbazide, 90% Formic Acid | 1-Formyl-3-thiosemicarbazide, NaOH | Crude Product, Water |
| Molar Ratio | ~1 : 20 (Thiosemicarbazide : Acid) | 1 : 1 (Intermediate : Base) | N/A |
| Temperature | Steam Bath (~100 °C) | Steam Bath (~100 °C) | Boiling, then Ice Bath |
| Time | 30 minutes | 1 hour | N/A |
| Key Observation | Dissolution then precipitation | Clear solution forms | Dissolution then crystallization |
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]
-
Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research. [Link]
-
Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Scilit. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Unknown Source. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Unknown Source. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Academic OUP. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Synthesis of new derivatives of 1,2,4-triazole-3-thione. ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [mdpi.com]
- 8. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 9. 1H-1,2,4-Triazole-3-thiol synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the purification of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your experimental outcomes.
Introduction to Purification Challenges
This compound is a heterocyclic compound with significant potential in medicinal chemistry. However, its purification can be challenging due to the presence of several reactive functional groups, the potential for tautomerism, and susceptibility to oxidation. This guide will walk you through common purification techniques, potential pitfalls, and strategies to obtain a highly pure product.
A crucial aspect of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. While this is an inherent chemical property, it is important to be aware of during characterization.[1][2] The purification methods described below are effective for the compound regardless of the predominant tautomeric form.
Frequently Asked Questions (FAQs)
Q1: My crude product is a discolored solid. What are the likely impurities?
A1: Discoloration in the crude product often points to the presence of oxidized species or residual starting materials. The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol group.[3] Other potential impurities include unreacted starting materials such as 3-phenylpropanoic acid hydrazide and byproducts from the cyclization reaction.
Q2: I'm observing a low yield after recrystallization. What are the common causes?
A2: Low recovery after recrystallization is typically due to one of the following:
-
High solubility in the chosen solvent: If the compound is too soluble in the recrystallization solvent, even at low temperatures, a significant amount will remain in the mother liquor.
-
Use of excessive solvent: Adding too much solvent to dissolve the crude product will lead to poor recovery upon cooling.
-
Premature crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, product will be lost.
Q3: My purified compound shows two spots on TLC. Is this expected?
A3: While two closely migrating spots could indicate an impurity, it is also possible that you are observing the thiol and thione tautomers, which may exhibit slightly different polarities. To investigate this, you can try altering the mobile phase polarity or using a different TLC plate (e.g., alumina instead of silica gel). It is also recommended to use other analytical techniques like NMR to confirm the purity.
Q4: How can I prevent the oxidation of the thiol group during purification?
A4: The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer. To minimize this, it is crucial to:
-
Work under an inert atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere.[3]
-
Use degassed solvents: Dissolved oxygen in solvents can promote oxidation. Degassing solvents by sparging with an inert gas or by freeze-pump-thaw cycles is recommended.[4][5]
-
Maintain a slightly acidic pH: The thiolate anion (RS-), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (RSH).[5]
-
Consider adding a reducing agent: In cases of significant oxidation, a small amount of a reducing agent like dithiothreitol (DTT) can be added during workup, though this will need to be removed in a subsequent step.[6]
Troubleshooting Guides
Recrystallization
Recrystallization is the most commonly reported method for the purification of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[7][8][9][10][11]
Problem: Oily product or failure to crystallize.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent System | Screen a variety of solvents or solvent mixtures. Good starting points for this class of compounds are ethanol, ethanol/water, or methanol/dichloromethane. | The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. A mixture of solvents can fine-tune the solubility. |
| Presence of Impurities | Attempt to "salt out" the product by adding a non-polar solvent to a solution of the crude product in a polar solvent. Alternatively, perform a preliminary purification step like an acid-base extraction. | Impurities can sometimes inhibit crystal lattice formation. Removing them beforehand can facilitate crystallization. |
| Supersaturation | Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure product if available. | These actions provide nucleation sites, which can induce crystallization from a supersaturated solution. |
Problem: Poor recovery of the purified compound.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessive Solvent Used | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Minimizing the solvent volume ensures that the solution becomes saturated upon cooling, maximizing the yield of crystals. |
| Product is too soluble | Cool the crystallization mixture in an ice bath or refrigerator for an extended period. Consider using a solvent system where the compound has lower solubility. | Lowering the temperature decreases the solubility of the compound, leading to a higher recovery of the crystalline product. |
| Premature Crystallization | Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. | This prevents the solution from cooling and the product from crystallizing prematurely on the filter paper or in the funnel stem. |
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot, clear solution, add water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Column Chromatography
Column chromatography can be an effective technique for separating the target compound from less polar or more polar impurities.
Problem: Poor separation of the target compound from impurities.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Mobile Phase | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for triazole-thiols is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). | The mobile phase polarity should be adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on TLC for optimal separation on a column. |
| Incorrect Stationary Phase | While silica gel is most common, consider using neutral alumina if the compound is sensitive to the acidic nature of silica. | The choice of stationary phase can influence the separation based on the chemical properties of the compound and impurities. |
| Column Overloading | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to stationary phase by weight. | Overloading the column leads to broad bands and poor separation. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the target compound from impurities. A mobile phase of dichloromethane:methanol (e.g., 98:2 to 95:5) is a reasonable starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Acid-Base Extraction
The presence of both a basic amino group and an acidic thiol group allows for purification using acid-base extraction.
Problem: Low recovery of the product after extraction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete pH Adjustment | Use a pH meter to ensure the aqueous layer has reached the desired pH for protonation or deprotonation. | For effective extraction, the pH of the aqueous phase must be sufficiently below the pKa of the amino group to protonate it, or sufficiently above the pKa of the thiol group to deprotonate it. |
| Insufficient Mixing | Shake the separatory funnel vigorously for an adequate amount of time to ensure complete partitioning between the aqueous and organic layers. | Efficient extraction relies on maximizing the surface area between the two immiscible phases. |
| Emulsion Formation | Add a small amount of brine (saturated NaCl solution) to help break up emulsions. | The increased ionic strength of the aqueous phase can help to break up stable emulsions. |
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for Acid-Base Purification.
Visualization of Purification Logic
Caption: Decision Tree for Purification Method Selection.
References
-
Girish BN. Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. Published August 19, 2013. Accessed January 15, 2026. [Link]
-
Al-Masoudi NA, Al-Salihi R, Abbas AK. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. 2014;4(2). Accessed January 15, 2026. [Link]
-
Anfinsen CB, Sela M. The Role of Thiols and Disulfides in Protein Chemical and Physical Stability. J Biol Chem. 1959;234(11):2891-2897. Accessed January 15, 2026. [Link]
-
G-Biosciences. Thiopropyl Resin for the purification of thiol group containing proteins. Published July 25, 2024. Accessed January 15, 2026. [Link]
-
Hussein MA, Abed DA, Jassim AM. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. 2025;3(2). Accessed January 15, 2026. [Link]
-
Selçuk Ö, Tutar Y, Öztürk M, Aydoğan F. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul J Pharm. 2023;53(3):294-301. Accessed January 15, 2026. [Link]
-
Prachand S, Shukla A, Sharma S. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Published January 2012. Accessed January 15, 2026. [Link]
-
Demirbas N, Uslu H, Demirbas A, Ceylan S. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. 2004;9(10):848-860. Accessed January 15, 2026. [Link]
-
Shcherbyna RO, Panasenko OI, Knysh YeH, et al. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry. 2016;14(3):55-59. Accessed January 15, 2026. [Link]
-
Sun Z, Li Y, Li Q, et al. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. 2011;16(8):6595-6607. Accessed January 15, 2026. [Link]
-
Singh S, Sharma P, Kumar A. (PDF) Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. ResearchGate. Published January 2012. Accessed January 15, 2026. [Link]
-
Al-Ahmed A, Al-Amiery A, Gaaz T, et al. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Sci Rep. 2025;15(1). Accessed January 15, 2026. [Link]
-
El-Gendy A, Hassan A, Abdel-Rahman A. Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Published January 2015. Accessed January 15, 2026. [Link]
-
Fisyuk A, Goryaev M, Scheglov D, et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. 2023;28(15):5826. Accessed January 15, 2026. [Link]
-
Hotsulia A, Kaplaushenko A. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. 2021;14(4):428-433. Accessed January 15, 2026. [Link]
-
Öztürk M, Aydoğan F. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Published January 2024. Accessed January 15, 2026. [Link]
-
Li G, Zhang Y, Li Y, et al. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Int J Mol Sci. 2011;12(8):5038-5050. Accessed January 15, 2026. [Link]
-
Al-Masoudi NA, Al-Salihi R, Abbas AK. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Published March 2018. Accessed January 15, 2026. [Link]
-
Hotsulia A, Fedotov S, Parchenko V. Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ScienceRise: Pharmaceutical Science. 2024;(3(49)):30-36. Accessed January 15, 2026. [Link]
-
Sahoo P, Sharma R, Pattanayak P. Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][7]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Published August 3, 2023. Accessed January 15, 2026. [Link]
Sources
- 1. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting isomeric mixture formation in Einhorn-Brunner reaction.
Welcome to the technical support center for the Einhorn-Brunner reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with isomeric mixture formation during the synthesis of 1,2,4-triazoles. Here, we will dissect the root causes of this common issue and provide actionable troubleshooting strategies and optimized protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding regioselectivity and isomer formation in the Einhorn-Brunner reaction.
Q1: I'm using an unsymmetrical diacylamine and getting a mixture of two products. Why is this happening?
The Einhorn-Brunner reaction proceeds via the condensation of a diacylamine (imide) with a hydrazine.[1][2] When the two acyl groups on the imide are different (an unsymmetrical imide), the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. Each pathway leads to a different constitutional isomer of the 1,2,4-triazole product, resulting in a mixture.[3][4]
Q2: What is the primary factor that controls the ratio of the two isomers?
The regioselectivity of the reaction is predominantly governed by electronic factors within the unsymmetrical diacylamine substrate.[5] The hydrazine's primary amine will preferentially attack the more electrophilic (electron-poor) carbonyl carbon. The electrophilicity of each carbonyl is influenced by its attached 'R' group. Consequently, the acyl group that is more electron-withdrawing, which corresponds to the stronger carboxylic acid, will preferentially direct the formation of the triazole where this group is at the 3-position.[1][6]
Q3: My reaction is producing a nearly 1:1 mixture of isomers. How can I favor the formation of just one?
A 1:1 isomeric ratio indicates that the two carbonyl carbons in your diacylamine substrate have very similar electrophilicity. This means the electronic-donating or -withdrawing properties of the two different acyl groups are too alike. To favor one isomer, you must increase the electronic disparity between the two acyl groups. Replace one of the acyl groups with one that is either significantly more electron-withdrawing (e.g., containing nitro or haloaryl groups) or more electron-donating (e.g., containing alkoxyaryl groups) to create a clear preference for the nucleophilic attack.
Q4: Can I change the reaction conditions (temperature, solvent, catalyst) to alter the isomeric ratio?
While the substrate's electronic properties are the primary determinant of regioselectivity, reaction conditions can have a secondary influence.[7]
-
Temperature: Lowering the reaction temperature may enhance selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the more electrophilic center.
-
Solvent: The polarity of the solvent can influence the stability of the transition states. Experimenting with different solvents (e.g., glacial acetic acid vs. a non-protic solvent with an acid catalyst) may offer modest improvements in the isomeric ratio.[8]
-
Catalyst: The reaction is acid-catalyzed.[6] While typically run in an acidic solvent like glacial acetic acid, using different Brønsted or Lewis acids could potentially modulate the electrophilicity of the carbonyls differently, though this is less commonly reported for controlling regioselectivity in this specific reaction.
Understanding the Mechanism of Isomer Formation
The formation of two isomers from an unsymmetrical diacylamine (R1 ≠ R2) is a direct consequence of the initial nucleophilic attack. The diagram below illustrates the two competing pathways.
Caption: Competing pathways in the Einhorn-Brunner reaction.
Systematic Troubleshooting Guide
If you are facing issues with isomeric mixtures, follow this workflow to diagnose the problem and find a solution.
Caption: Troubleshooting workflow for isomeric mixture formation.
Predicting the Major Isomer: A Quantitative Approach
The regiochemical outcome can be reliably predicted by comparing the acidity of the carboxylic acids corresponding to the acyl groups of the imide.[6] The acyl group from the stronger acid will preferentially be located at the 3-position of the final 1,2,4-triazole.
| R¹ in Diacylamine | R² in Diacylamine | pKa (R¹COOH) | pKa (R²COOH) | Predicted Major Isomer |
| Phenyl (C₆H₅) | Methyl (CH₃) | 4.20 | 4.76 | 3-Phenyl-5-methyl-1,2,4-triazole |
| 4-Nitrophenyl | Phenyl | 3.42 | 4.20 | 3-(4-Nitrophenyl)-5-phenyl-1,2,4-triazole |
| 4-Methoxyphenyl | Phenyl | 4.47 | 4.20 | 3-Phenyl-5-(4-methoxyphenyl)-1,2,4-triazole |
| Trifluoromethyl (CF₃) | Phenyl | 0.23 | 4.20 | 3-Trifluoromethyl-5-phenyl-1,2,4-triazole |
Note: pKa values are approximate and can vary slightly with conditions.
Experimental Protocols
Protocol 4.1: General Procedure for the Einhorn-Brunner Reaction
This protocol provides a general method for synthesizing 1,2,4-triazoles.[5][9]
Materials:
-
Unsymmetrical Diacylamine (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-water bath and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the diacylamine (1.0 eq) in a suitable amount of glacial acetic acid (e.g., 5-10 mL per gram of diacylamine).
-
Addition of Hydrazine: While stirring, slowly add the substituted hydrazine (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diacylamine spot is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Slowly pour the mixture into a beaker of ice-cold water (approx. 10x the reaction volume) with vigorous stirring to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Purification: Dry the crude product. The isomeric mixture can often be separated by fractional recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 4.2: Analysis of Isomeric Ratio by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying isomers in a mixture.[10][11]
Procedure:
-
Sample Preparation: Accurately weigh a sample of the crude, dried product (approx. 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate integration.
-
Spectral Analysis:
-
Identify distinct, well-resolved peaks corresponding to each unique isomer. Protons on the substituent groups (R¹, R², R³) are often the most useful for this purpose.
-
Carefully integrate the area of a peak corresponding to a specific proton (or group of equivalent protons) for Isomer A.
-
Integrate the area of a corresponding, non-overlapping peak for Isomer B.
-
The molar ratio of the isomers is equal to the ratio of their integration values (after normalizing for the number of protons each signal represents).
-
Ratio = (Integration of Isomer A peak) / (Integration of Isomer B peak)
-
References
-
Wikipedia. Einhorn–Brunner reaction. [Link]
-
Wikipedia (German). Einhorn-Brunner-Reaktion. [Link]
-
SciSpace. (2010). Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. [Link]
-
Wiley Online Library. Einhorn-Brunner Reaction. [Link]
-
Wiley Online Library. Einhorn-Brunner Reaction. [Link]
-
ResearchGate. Understanding the origin of regioselectivity in the model reaction. [Link]
-
ChemFinder - WordPress.com. Einhorn-Brunner reaction. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Taylor & Francis. Regioselectivity – Knowledge and References. [Link]
-
Semantic Scholar. Einhorn‐Brunner reaction. [Link]
-
Expertsmind.com. Einhorn–Brunner reaction Assignment Help. [Link]
-
Scielo. Reactivities Involved in the Regioselectivity of Osazone Formation. [Link]
-
ResearchGate. (PDF) Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. [Link]
-
National Institutes of Health (NIH). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. [Link]
Sources
- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 4. chemfinder.wordpress.com [chemfinder.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Reaction Design & Optimization [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Regioselective Synthesis of 1,2,4-Triazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the regioselective synthesis of 1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of achieving isomeric purity in their synthetic endeavors. We understand that controlling regioselectivity is a critical challenge, and the choice of catalyst is paramount to success. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so crucial for the regioselectivity of 1,2,4-triazoles?
The formation of the 1,2,4-triazole ring from common precursors often involves the joining of asymmetrical components. Without a catalyst, or with an inappropriate one, the reaction can proceed through multiple pathways of similar energy, leading to a mixture of regioisomers (e.g., 1,3-, 1,5-, or 3,5-disubstituted products). A catalyst's role is to stabilize a specific transition state, dramatically lowering the activation energy for one pathway while leaving others energetically unfavorable. This selective stabilization is the key to directing the reaction toward a single, desired regioisomer. For instance, in the [3+2] cycloaddition of isocyanides and diazonium salts, the choice between a copper or silver catalyst directly dictates the isomeric outcome[1][2].
Q2: What are the primary regioisomers I should be aware of, and which catalysts are known to favor them?
When synthesizing substituted 1,2,4-triazoles, the substitution pattern is key. For reactions involving components like isocyanides and aryl diazonium salts, two common isomers are the 1,3-disubstituted and 1,5-disubstituted 1,2,4-triazoles. The catalyst choice is the determining factor for which isomer is produced[1][2]:
-
1,5-Disubstituted 1,2,4-Triazoles are preferentially formed using Copper(II) catalysts , such as Copper(II) acetate (Cu(OAc)₂).[1][3]
-
1,3-Disubstituted 1,2,4-Triazoles are selectively synthesized using Silver(I) catalysts .[1]
This catalyst-dependent control offers a powerful and modular approach to accessing specific triazole scaffolds from the same set of starting materials[1].
Q3: Are there effective metal-free options for synthesizing 1,2,4-triazoles?
Yes, several metal-free catalytic systems have been developed, which is advantageous for applications where metal contamination is a concern (e.g., pharmaceuticals) and for promoting green chemistry principles. One notable method involves the use of iodine under aerobic oxidative conditions to synthesize 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines.[1][4] This approach benefits from readily available reagents, simple operating conditions, and a broad substrate scope.[1][4]
Q4: How do my starting materials influence the choice of catalyst?
The nature of your starting materials is intrinsically linked to the appropriate catalytic system. For example:
-
Nitriles and Hydroxylamine: A simple and affordable Copper(II) acetate (Cu(OAc)₂) catalyst is effective for the one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles from these precursors.[1][5]
-
Amidines and various carbon sources (e.g., trialkylamines, DMF): Copper-based catalytic systems, often in the presence of an oxidant like O₂, are highly effective for producing 1,3-disubstituted 1,2,4-triazoles.[1][5]
-
Carboxylic Acids, Amidines, and Hydrazines: For a one-pot, two-step synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, a peptide coupling reagent like HATU is essential to form the initial amide intermediate before cyclization.[1][6]
The diagram below provides a decision-making workflow for catalyst selection based on desired substitution patterns and common starting materials.
Caption: Catalyst selection workflow for 1,2,4-triazoles.
Troubleshooting Guide
Issue 1: I'm getting a mixture of 1,3- and 1,5-disubstituted regioisomers from my reaction of an isocyanide and a diazonium salt.
Question: My goal was to synthesize the 1,5-isomer, but my NMR shows a significant amount of the 1,3-isomer. What went wrong?
Answer: This is a classic catalyst control problem. The formation of a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles from these starting materials is a strong indicator that your catalytic system is not selective enough or that a competing reaction pathway is active.
Causality & Solution: The regiochemical outcome of the [3+2] cycloaddition between isocyanides and diazonium salts is dictated by the choice of the metal catalyst.[2]
-
To selectively synthesize 1,5-disubstituted 1,2,4-triazoles , you must use a Copper(II) catalyst , such as Cu(OAc)₂.[1][3] The copper catalyst directs the cycloaddition to favor this specific isomer.
-
To selectively synthesize 1,3-disubstituted 1,2,4-triazoles , you must switch to a Silver(I) catalyst .[1]
Troubleshooting Steps:
-
Verify Your Catalyst: Ensure you are using a high-purity copper(II) salt (e.g., Cu(OAc)₂) and that it has not been contaminated with other metals.
-
Optimize Reaction Conditions: Ensure your solvent and temperature are aligned with established protocols for the copper-catalyzed reaction. THF at room temperature is a common starting point.[3]
-
Consider Ligand Effects: While often not required for this specific transformation, the addition of a ligand can sometimes enhance the selectivity of a metal catalyst. This is a more advanced optimization step if simply using the correct metal salt is insufficient.
Caption: Catalyst-dependent regioselective synthesis pathways.
Issue 2: My main side product is a 1,3,4-oxadiazole. How can I prevent this?
Question: I am trying to synthesize a 1,2,4-triazole starting from an acylhydrazine, but I am isolating a significant amount of a 1,3,4-oxadiazole. Why is this happening?
Answer: The formation of a 1,3,4-oxadiazole is a well-known and common side reaction when using acylhydrazines as precursors for 1,2,4-triazoles.[2]
Causality & Solution: Acylhydrazines can undergo an intramolecular cyclization via the loss of a water molecule. This process is often favored under acidic or dehydrating conditions and competes directly with the desired intermolecular reaction needed to form the triazole ring.[2]
Troubleshooting Steps:
-
Control Reaction pH: Avoid strongly acidic conditions if possible. The use of a mild base can help suppress the intramolecular cyclization pathway.
-
Modify Reaction Conditions: The Pellizzari reaction, which uses an amide and an acylhydrazide, is a classic method but often requires high temperatures that can promote side reactions.[7] Consider alternative, milder synthetic routes if oxadiazole formation is persistent.
-
Choose a Different Synthetic Route: If you have flexibility, starting from precursors that do not contain the pre-formed acylhydrazine moiety can circumvent this issue entirely. For example, building the triazole from nitriles and hydroxylamine or amidines avoids this specific competing pathway.[5]
Issue 3: My copper-catalyzed reaction has a very low yield.
Question: I am using the correct copper catalyst to get my desired isomer, but the conversion is poor. What can I do to improve the yield?
Answer: Low yields in copper-catalyzed reactions can be attributed to several factors beyond just the choice of catalyst. These often relate to the catalyst's activity, the reaction environment, and the nature of the substrates themselves.
Causality & Solution: Copper catalysts can be sensitive to air, substrate impurities, and reaction conditions. The active catalytic species might not be forming efficiently, or it could be decomposing.
Troubleshooting Steps:
-
Use an Inert Atmosphere: Although some copper-catalyzed reactions are designed to use O₂ from the air as an oxidant, many C-N bond-forming reactions benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted oxidation or catalyst deactivation.[1]
-
Check Substrate Purity: Impurities in your starting materials can poison the catalyst. Ensure your nitriles, amidines, or other reactants are of high purity.
-
Optimize the Solvent: The solvent plays a critical role in catalyst solubility and reactivity. For many copper-catalyzed triazole syntheses, polar aprotic solvents like DMF or DMSO are effective.[5][8]
-
Adjust the Temperature: While many reactions are run at room temperature, some systems require heating to achieve good yields.[8] A systematic increase in temperature (e.g., to 60 °C or 80 °C) while monitoring the reaction by TLC or NMR can help identify the optimal condition.[5][8]
-
Consider Additives: In some cases, a co-catalyst or additive is necessary. For instance, in the synthesis of 1H-1,2,4-triazoles from amidines and nitriles, a base like Cs₂CO₃ can be crucial for high yields.[9]
Catalyst Performance: A Quantitative Comparison
| Catalyst System | Reactants | Product Regioisomer | Yield (%) | Key Advantages | Reference |
| Copper(II) Acetate | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted | up to 79% | High yield for 1,5-isomers. | [4] |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted | up to 88% | High yield and selectivity for 1,3-isomers. | [4] |
| Copper(II) Acetate | Nitriles & Hydroxylamine | 3,5-Disubstituted | Moderate to Good | One-pot synthesis from readily available materials. | [1][4] |
| [phen-McM-41-CuBr] | Amides & Nitriles | 3,5-Disubstituted | up to 91% | High yield, heterogeneous catalyst. | [4][6] |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted | up to 92% | Metal-free, simple operating conditions, wide scope. | [1][4] |
Key Experimental Protocols
Protocol 1: Synthesis of 1,5-Disubstituted-1,2,4-triazoles via Cu(II) Catalysis
This protocol is adapted from methodologies that demonstrate the selective formation of the 1,5-isomer.[3]
-
To a solution of the aryl diazonium salt (1.0 equiv) in tetrahydrofuran (THF), add the isocyanide (1.2 equiv).
-
Add Copper(II) acetate (Cu(OAc)₂; 10 mol%) to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting material), quench the reaction with the addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure 1,5-disubstituted-1,2,4-triazole.
Protocol 2: Synthesis of 1,3-Disubstituted-1,2,4-triazoles via Ag(I) Catalysis
This protocol demonstrates the catalyst-controlled switch to the 1,3-isomer, as reported by Liu et al. and others.[1]
-
In a reaction vessel, dissolve the aryl diazonium salt (1.0 equiv) and the isocyanide (1.2 equiv) in a suitable solvent (e.g., THF or DCM).
-
Add the Silver(I) catalyst (e.g., Ag₂O or AgOTf; 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the pure 1,3-disubstituted-1,2,4-triazole.
References
- A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies. (n.d.). Benchchem.
- Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. (n.d.). Benchchem.
- Addressing regioselectivity issues in triazole synthesis. (2025). Benchchem.
- Troubleshooting side reactions in 1,2,4-triazole synthesis. (n.d.). Benchchem.
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Retrieved from [Link]
-
Belapure, A. S. (n.d.). Synthesis and Catalytic Applications of 1,2,4-Triazoles in Oxidative Processes. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]
-
Gogoi, P., et al. (2015). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry, 80(12), 6445-6452. Retrieved from [Link]
-
Scheme 26. Different isomeric forms of 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (2017). New Journal of Chemistry. Retrieved from [Link]
- Technical Support Center: Regioselective Triazole Synthesis. (2025). Benchchem.
-
Kinetic and mechanistic studies for the synthesis of 1,2,4-triazole. (2019). ResearchGate. Retrieved from [Link]
-
Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(41), 15080-15081. Retrieved from [Link]
-
(A) Cu-catalyzed 1,2,4-triazole synthesis. (B) Kinetic data. (n.d.). ResearchGate. Retrieved from [Link]
- Troubleshooting common issues in 1,2,4-triazole synthesis pathways. (n.d.). Benchchem.
Sources
- 1. isres.org [isres.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
Technical Support Center: Removal of Copper Catalyst from Triazole Reaction Mixtures
Welcome to the Technical Support Center for the purification of triazole-containing compounds from residual copper catalysts. This resource is designed for researchers, scientists, and drug development professionals who utilize the robust and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," reaction. While the CuAAC reaction is renowned for its efficiency and specificity, the removal of the copper catalyst post-reaction is a critical step to ensure the purity, stability, and biocompatibility of the final product.[1][2]
Residual copper can interfere with downstream applications, exhibit cellular toxicity, and compromise the integrity of your final compound.[1][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of copper removal and achieve the desired purity for your triazole products.
Troubleshooting Guide: Common Issues in Copper Removal
This section addresses specific problems you may encounter during the purification process, offering potential causes and actionable solutions grounded in chemical principles.
Problem 1: Persistent blue or green coloration in the organic layer after aqueous extraction.
-
Potential Cause: This is a clear visual indicator of remaining copper salts in your organic phase.[4] The cause is often incomplete chelation or extraction of the copper ions. The triazole product itself, with its nitrogen heterocycle, can also form a stable complex with copper, making it difficult to remove.[5]
-
Recommended Solutions:
-
Increase Chelator Concentration/Washes: Perform additional washes with a fresh, concentrated solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a common choice; a 0.5 M solution is often effective.[2]
-
Utilize Ammonium Hydroxide or Chloride: For products stable under basic conditions, washing with a dilute aqueous ammonia solution can be highly effective. The ammonia forms a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly soluble in the aqueous phase. Alternatively, a saturated solution of ammonium chloride can also facilitate the removal of copper ions.[2]
-
Consider Alternative Chelators: If EDTA proves insufficient, consider stronger chelating agents or those with different binding kinetics.
-
Problem 2: Low product yield after purification.
-
Potential Cause: Your product may be co-precipitating with copper salts or adsorbing to the purification media. This is particularly common with polar products or when using solid-supported scavengers.[2]
-
Recommended Solutions:
-
pH Optimization for Precipitation: If you are precipitating the copper, carefully adjust the pH to ensure only the copper salt crashes out, leaving your product in solution.
-
Pre-screen Scavenger Resins: Before committing your entire batch, test a small aliquot with the chosen scavenger resin to confirm that your product is not retained.[2]
-
Chromatography Solvent System Optimization: When using column chromatography, select a solvent system that ensures high solubility and efficient elution of your triazole product. Highly polar products may require reverse-phase chromatography (C18) or the addition of modifiers like methanol or triethylamine to the eluent in normal-phase silica gel chromatography.[6]
-
Problem 3: Product degradation during copper removal.
-
Potential Cause: The purification conditions, such as harsh pH or the presence of residual copper and oxygen, may be causing your product to degrade. Copper can catalyze oxidative processes.[7][8]
-
Recommended Solutions:
-
Buffered Extraction Solutions: Use buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) for extractions to maintain a neutral and stable pH environment.[2]
-
Inert Atmosphere: If your product is sensitive to oxidation, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]
-
Prompt and Efficient Removal: The longer the residual copper remains in the presence of your product and potential oxidants, the higher the risk of degradation. Aim for a rapid and efficient removal process.
-
Problem 4: Incomplete copper removal when using solid-supported scavengers.
-
Potential Cause: The binding capacity of the scavenger resin may have been exceeded, or the kinetics of binding are slow. The choice of scavenger may also be suboptimal for the specific copper species and solvent system.
-
Recommended Solutions:
-
Increase Resin Equivalents: Add more scavenger resin to ensure sufficient binding sites for the amount of copper present.
-
Increase Reaction Time and/or Temperature: Allow for longer stirring times with the resin to ensure complete binding. Gentle heating, if your product is stable, can also increase the rate of scavenging.
-
Solvent Considerations: The efficiency of scavenger resins can be solvent-dependent.[10] Ensure you are using a solvent that swells the resin and allows for good accessibility of the copper catalyst to the binding sites.[11]
-
Scavenger Selection: Different scavenger resins have varying affinities for different metals and oxidation states. Consider screening a panel of scavengers to find the most effective one for your system. Common functionalities include thiourea, diamine, and imidazole.[12][13]
-
Visualizing Your Purification Strategy
A logical approach to selecting the appropriate copper removal method is crucial. The following diagram outlines a decision-making workflow.
Caption: Decision tree for selecting a copper removal method.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual copper so critical, especially in drug development? A1: Residual copper can pose several risks. It can be toxic to cells, which is a major concern for any biologically active compound or therapeutic agent.[1][3] Furthermore, copper ions can interfere with downstream biological assays and catalyze the degradation of the final product.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the United States Pharmacopeia (USP) have strict limits on elemental impurities, including copper, in active pharmaceutical ingredients (APIs).[14][15]
Q2: What are the primary methods for removing copper catalysts from CuAAC reactions? A2: The most common and effective methods include:
-
Aqueous Extraction with Chelating Agents: Using solutions of reagents like EDTA to form water-soluble copper complexes that can be washed away.[1][3]
-
Solid-Supported Scavengers: Employing resins functionalized with groups that have a high affinity for copper, allowing for removal by simple filtration.[4][11]
-
Chromatography: Passing the reaction mixture through a silica gel or alumina column can effectively remove copper salts.[16]
-
Precipitation: Inducing the precipitation of copper, for example, as copper sulfide, followed by filtration.
-
Dialysis: This method is particularly useful for purifying macromolecules like polymers or proteins, where the small copper complexes can be dialyzed away.[4][17]
Q3: Can the triazole product itself make copper removal more difficult? A3: Yes, this is a key challenge. The 1,2,3-triazole ring system is an effective N-donor ligand and can chelate to copper ions.[5] This can result in a stable complex that is resistant to removal by standard aqueous washes. In such cases, using a stronger chelating agent or a solid-supported scavenger with a very high affinity for copper is often necessary.[5]
Q4: What are solid-supported scavengers and how do they work? A4: Solid-supported scavengers are typically polymer resins (like polystyrene) or silica gel that have been functionalized with chemical groups that bind strongly to metals.[11] For copper removal, these functional groups are often thiols, amines, or chelating agents like iminodiacetic acid.[12][18] The crude reaction mixture is stirred with the resin, the copper catalyst is selectively bound, and the resin is then simply filtered off, leaving the purified product in solution.[11] This method avoids the need for aqueous extractions and can simplify the work-up procedure.[13]
Q5: How can I quantify the amount of residual copper in my final product? A5: To ensure your product meets the required purity standards, especially for pharmaceutical applications, quantitative analysis of residual copper is essential. The most common and sensitive techniques for this are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) [19][20]
-
Atomic Absorption Spectroscopy (AAS) [20] These methods can accurately determine copper content down to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[19]
Q6: Are there "copper-free" click chemistry alternatives I should consider? A6: Yes. If copper removal proves to be a persistent issue, you might consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a copper catalyst. While this eliminates the problem of copper contamination, the reagents can be more expensive, and the reaction kinetics may differ from CuAAC.
Comparative Overview of Copper Scavenger Resins
The selection of an appropriate scavenger resin is critical for efficient copper removal. The table below provides a comparison of common functional groups used on solid supports.
| Functional Group | Target Copper Species | Typical Binding Capacity (mmol/g) | Advantages | Disadvantages |
| Thiourea | Cu(I), Cu(II) | 0.5 - 1.5 | High affinity for soft metals like copper.[13] | Can sometimes leach sulfur-containing impurities. |
| Diamine/Trisamine | Cu(II) | 1.0 - 2.5 | Good for scavenging various metals.[12][18] | May have lower selectivity if other metals are present. |
| Iminodiacetic Acid | Cu(II) | 0.8 - 1.2 | Strong chelation, similar to EDTA. | Binding can be pH-dependent. |
| Cysteine | Cu(I), Cu(II), Pd, Ru | 0.5 - 1.0 | Versatile for scavenging multiple metals.[12] | Can be more expensive than simpler functional groups. |
Protocol: General Procedure for Copper Removal Using a Solid-Supported Scavenger
This protocol provides a general workflow for using a scavenger resin to purify a triazole product from a crude reaction mixture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. sopachem.com [sopachem.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. usp.org [usp.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation for Triazole Compounds
An Objective Comparison of Chromatographic Techniques with Supporting Experimental Data
For researchers, scientists, and drug development professionals, the accurate quantification of triazole compounds—a critical class of molecules used as both antifungal drugs and agricultural fungicides—is paramount.[1][2] Whether ensuring patient safety through therapeutic drug monitoring or enforcing regulatory limits in food and environmental samples, a robust, validated analytical method is the bedrock of reliable data.
This guide provides an in-depth comparison of the primary analytical techniques for triazole determination, grounded in the principles of regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] We will move beyond a simple listing of protocols to explain the causality behind experimental choices, offering a field-proven perspective on developing and validating a self-validating, trustworthy analytical method.
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The selection of an analytical technique is the first critical decision point. The physicochemical properties of triazoles—ranging from moderately polar pharmaceutical agents to more nonpolar fungicides—dictate the suitability of each platform.[7]
| Technique | Principle | Advantages for Triazole Analysis | Limitations & Causality |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance.[8][9] | Cost-effective, robust, widely available. Suitable for high-concentration samples (e.g., pharmaceutical formulations).[10][11] | Limited Sensitivity & Specificity: UV detection is not universal and lacks the specificity for complex matrices like plasma or food extracts where co-eluting interferences can absorb at the same wavelength, leading to inaccurate quantification.[8] Not ideal for trace-level analysis. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry.[12][13][14] | Excellent for volatile, thermally stable triazole fungicides.[12][13][15] High specificity from MS detection. | Thermal Instability & Derivatization: Many pharmaceutical triazoles are not sufficiently volatile or are thermally labile, making them unsuitable for GC without chemical derivatization. This extra step adds complexity, time, and potential for analytical error.[14] |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry.[16][17][18] | The "Gold Standard": Unmatched sensitivity and selectivity.[19] Applicable to a wide range of triazoles without derivatization.[20] The specificity of Multiple Reaction Monitoring (MRM) minimizes interference from complex matrices.[19][21][22] | Matrix Effects & Cost: Susceptible to ion suppression or enhancement from co-eluting matrix components, which can adversely affect accuracy and precision.[23][24][25][26] This necessitates rigorous validation of matrix effects and often requires cleaner sample preparation.[27] Higher initial instrument cost. |
Expert Insight: For drug development and bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is overwhelmingly the method of choice.[16][19][21] Its superior sensitivity is essential for pharmacokinetic studies, and its selectivity is critical for isolating target analytes from complex biological matrices like plasma, urine, or tissue homogenates.[20][23] While Gas Chromatography-Mass Spectrometry (GC-MS) has its place, particularly in environmental and food analysis for specific fungicides, the versatility of LC-MS/MS makes it the more robust platform for the broad class of triazole compounds.[12][15][20]
The Blueprint for Trustworthiness: Validating an LC-MS/MS Method
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The framework provided by the ICH Q2(R1) guideline is the authoritative standard.[4][28] Let's explore these validation parameters through the lens of a practical example: The determination of voriconazole in human plasma.
// Connections Plan -> Develop; Develop -> Specificity [lhead=cluster_validation]; Specificity -> Linearity -> Accuracy -> Precision -> LLOQ -> Matrix -> Stability; Stability -> Report [lhead=cluster_reporting]; Report -> SOP; } enddot Caption: Overall workflow for analytical method validation.
Foundational Steps: Sample Preparation & Chromatography
The goal of sample preparation is to isolate the analyte from interfering matrix components, like proteins and phospholipids in plasma, which are notorious for causing ion suppression in the MS source.[26][27]
Detailed Protocol: Plasma Sample Preparation using SPE
-
Spiking: To a 100 µL aliquot of blank human plasma, add 10 µL of voriconazole working standard and 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of voriconazole).
-
Protein Precipitation: Add 300 µL of acetonitrile. Causality: This denatures and precipitates the majority of plasma proteins.
-
Mixing & Separation: Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.
-
SPE Conditioning: Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[29] Causality: This activates the sorbent and ensures proper interaction with the aqueous sample.
-
Loading: Load the supernatant from step 3 onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. Causality: This removes polar interferences while retaining the more lipophilic triazole.
-
Elution: Elute the voriconazole and IS with 1 mL of methanol.
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase. This sample is now ready for injection.
Validation Parameters: Data and Acceptance Criteria
The following data are representative of a successful validation for voriconazole in plasma, guided by FDA and ICH standards.[3][4][6]
Table 2: Summary of Validation Parameters & Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for Bioanalysis) |
| Specificity | To ensure the signal is unequivocally from the analyte. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Linearity & Range | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured value to the true value. | Mean concentration at each QC level should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Closeness of repeated measurements (Repeatability & Intermediate). | Coefficient of Variation (CV) ≤ 15% at each QC level (≤ 20% at LLOQ). |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy & precision. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%. |
| Matrix Effect | To assess the impact of matrix components on ionization.[23][25] | Matrix Factor CV across different lots of matrix should be ≤ 15%. |
| Stability | To ensure analyte integrity under various conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Experimental Data Examples
Table 3: Linearity A calibration curve was constructed using eight non-zero standards ranging from 1.0 to 1000.0 ng/mL.
| Parameter | Result | Acceptance Criterion | Status |
| Regression Model | Linear, 1/x² weighting | - | - |
| Correlation (r²) | 0.9992 | ≥ 0.99 | Pass |
| Back-calculated Standard Deviation | All points within ±8.7% of nominal | ±15% (±20% at LLOQ) | Pass |
Table 4: Intra-day and Inter-day Accuracy & Precision Analysis of Quality Control (QC) samples at four concentrations on three separate days (n=6 replicates per day).
| QC Level (ng/mL) | Intra-day (Day 1) | | Inter-day (3 Days) | | | :--- | Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | | LLOQ (1.0) | +5.3% | 8.9% | +4.1% | 11.2% | | Low (3.0) | -2.1% | 6.2% | -1.5% | 7.5% | | Mid (50.0) | +1.8% | 4.1% | +2.5% | 5.8% | | High (800.0) | -0.9% | 3.5% | -0.2% | 4.9% | | Acceptance Criteria | ±20% (LLOQ), ±15% (others) | ≤20% (LLOQ), ≤15% (others) | ±20% (LLOQ), ±15% (others) | ≤20% (LLOQ), ≤15% (others) | | Status | Pass | Pass | Pass | Pass |
Expert Insight on Matrix Effects: The "gold standard" for quantitatively assessing matrix effects is the post-extraction spike method.[23] This involves comparing the response of an analyte spiked into a blank, extracted matrix against the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as the SIL-IS will experience nearly identical ionization suppression or enhancement as the analyte, thereby correcting the final calculated concentration.[27]
Conclusion: Ensuring Data Integrity through Rigorous Validation
The choice of analytical methodology for triazole compounds is heavily dependent on the intended application. While HPLC-UV and GC-MS are viable for specific scenarios, LC-MS/MS offers the superior sensitivity, selectivity, and broad applicability required for complex bioanalytical and trace-level studies.[16][30]
However, the power of this technique can only be harnessed through a meticulous and comprehensive validation process. By systematically evaluating parameters from specificity to stability according to authoritative guidelines like ICH Q2(R1), scientists can build a self-validating system that ensures the integrity and reliability of their data.[4][28] This rigorous approach is not merely a regulatory hurdle; it is the fundamental basis of sound scientific practice, providing the trustworthy results necessary for critical decisions in drug development and public safety.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Determination of four triazole pesticides residues in aquatic products by gas chromatography spectrometry. Science and Technology of Food Industry. [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link]
-
Principles and applications of LC-MS in new drug discovery. PubMed. [Link]
-
Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ACS Publications. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
[Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. PubMed. [Link]
-
Quality Guidelines. ICH. [Link]
-
DETERMINATION OF ORGANOPHOSPHORUS AND TRIAZOLE PESTICIDES BY GAS CHROMATOGRAPHY AND APPLICATION TO VEGETABLE AND COMMERCIAL SAMPLES. Taylor & Francis Online. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
-
Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]
-
Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate. [Link]
-
Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. [Link]
-
Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]
-
Full article: Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Taylor & Francis Online. [Link]
-
Automated high-throughput dispersive liquid-liquid microextraction coupled with UHPLC-MS/MS for detecting triazole fungicides in water, juices, wine, and tea. National Center for Biotechnology Information. [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate. [Link]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Center for Biotechnology Information. [Link]
-
(PDF) A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ResearchGate. [Link]
-
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. National Center for Biotechnology Information. [Link]
-
A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. ResearchGate. [Link]
-
A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. [Link]
-
A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. PubMed. [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]
-
Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis. MDPI. [Link]
-
A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. GEUS Publications. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information. [Link]
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]
-
1, 2, 4- Triazole Derivatives and its pharmacological activities. Asian Journal of Research in Chemistry. [Link]
-
Comparative study of 1,2,3-triazoles synthesis via click reactions. Medium. [Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. centerforbiosimilars.com [centerforbiosimilars.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Determination of four triazole pesticides residues in aquatic products by gas chromatography spectrometry [yyyj.xml-journal.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Principles and applications of LC-MS in new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioagilytix.com [bioagilytix.com]
- 18. scispace.com [scispace.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. starodub.nl [starodub.nl]
- 29. agilent.com [agilent.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Comparing the efficacy of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol with existing antifungal agents.
An In-Depth Guide for Researchers in Drug Development
In the persistent search for novel and more effective antifungal agents to combat the rise of drug-resistant fungal pathogens, 1,2,4-triazole derivatives have emerged as a promising class of compounds.[1][2][3][4][5] This guide provides a comparative overview of the potential efficacy of a specific novel compound, 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, against established antifungal agents. While direct comparative experimental data for this specific molecule is emerging, this analysis will draw upon published data for structurally related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives to forecast its potential performance and guide future research.
The comparison will focus on three cornerstone antifungal drugs representing different classes: the triazole Fluconazole , the polyene Amphotericin B , and the echinocandin Caspofungin . We will delve into their mechanisms of action, scopes of antifungal activity, and the standardized methodologies used to evaluate their efficacy.
Section 1: Mechanisms of Action - A Tale of Different Targets
The efficacy of any antifungal agent is intrinsically linked to its ability to selectively target essential fungal cellular processes while minimizing damage to the host. Here, we explore the distinct mechanisms of our comparator drugs and the putative mechanism of our novel triazole compound.
The Triazole Class: Inhibitors of Ergosterol Synthesis
Triazole antifungals, including the widely used fluconazole, exert their effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9][10] Specifically, they inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is critical for the conversion of lanosterol to ergosterol.[8][9][11] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth.[7][8][12][13] This fungistatic activity is a hallmark of many triazoles.[8]
It is hypothesized that this compound, as a member of the triazole class, shares this primary mechanism of action. The 1,2,4-triazole nucleus is a key pharmacophore responsible for this activity.[1]
Caption: Mechanism of Triazole Antifungals
Amphotericin B: The Pore-Forming Polyene
Amphotericin B, a polyene macrolide, has a distinctly different and more direct mechanism of action.[14][15] It binds with high affinity to ergosterol already present in the fungal cell membrane.[16] This binding leads to the formation of pores or channels in the membrane, disrupting its osmotic integrity.[14][15][16] The consequence is a leakage of essential intracellular ions, such as potassium and magnesium, and other small molecules, ultimately leading to fungal cell death.[14][15][16] This direct membrane disruption confers a fungicidal activity to Amphotericin B.[17] Its lower affinity for cholesterol, the primary sterol in mammalian cell membranes, provides a degree of selective toxicity.[16]
Caption: Mechanism of Amphotericin B
Caspofungin: The Cell Wall Synthesis Inhibitor
Caspofungin represents the echinocandin class of antifungals, which target the fungal cell wall, a structure absent in human cells.[18] Its mechanism involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[18][19] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that provides structural integrity.[20][21] By inhibiting this enzyme, caspofungin disrupts cell wall synthesis, leading to osmotic instability and cell lysis.[22] This action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[19][20]
Caption: Mechanism of Caspofungin
Section 2: Comparative In Vitro Efficacy - A Data-Driven Outlook
While specific experimental data for this compound is not yet widely published, we can infer its potential antifungal spectrum by examining studies on analogous compounds. Several studies on 4-amino-5-substituted-phenyl-4H-1,2,4-triazole-3-thiol derivatives have demonstrated promising activity against various fungal strains, including clinically relevant species like Candida albicans and Aspergillus niger.[3][4][5][23][24]
The following table summarizes the typical in vitro activities of the established agents and the anticipated potential of the novel triazole based on related structures. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[25]
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Antifungal Agent | Class | Candida albicans | Candida glabrata | Candida krusei | Cryptococcus neoformans | Aspergillus fumigatus |
| Fluconazole | Triazole | 0.25 - 4[26] | +/- (often higher MICs)[26] | Resistant[26] | +++ (highly active)[26] | - (no activity)[26] |
| Amphotericin B | Polyene | 0.25 - 1[15] | 0.25 - 1 | 0.5 - 2 | 0.12 - 1 | 0.5 - 2[15] |
| Caspofungin | Echinocandin | ≤0.03 - 0.25[22] | ≤0.03 - 0.25 | ≤0.03 - 0.5 | - (limited activity) | 0.06 - 4[22] |
| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives (Illustrative) | Triazole | Potentially ≤ 0.125[1] | Potentially Active | Potentially Active | Untested | Potentially Active |
Note: The values for the novel triazole derivatives are illustrative and based on published data for structurally similar compounds. Specific MIC values for this compound would require dedicated experimental evaluation.
Section 3: Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal efficacy data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for antifungal susceptibility testing.[25][27]
Broth Microdilution Method (CLSI M27 and M38)
The broth microdilution method is considered the gold standard for determining the MIC of antifungal agents.[25][28][29]
Workflow:
-
Preparation of Antifungal Stock Solutions: The antifungal agent is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: A series of two-fold dilutions of the antifungal agent are prepared in 96-well microtiter plates containing a standardized liquid medium, typically RPMI 1640.[28]
-
Inoculum Preparation: The fungal isolate to be tested is grown on an appropriate agar medium. A standardized suspension of fungal cells (for yeasts) or conidia (for molds) is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Inoculation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (usually 35°C) for a defined period (e.g., 24-48 hours for Candida species, longer for some molds).[25]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles against yeasts, this is often a 50% reduction in growth (turbidity).[25]
Caption: Broth Microdilution Workflow
Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.
Workflow:
-
Agar Plate Preparation: A standardized agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) is poured into Petri dishes.
-
Inoculation: The surface of the agar is evenly inoculated with a standardized suspension of the fungal isolate.
-
Disk Application: Paper disks impregnated with a known concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Zone of Inhibition Measurement: The antifungal agent diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured.
Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of a compound over time.[30][31]
Workflow:
-
A standardized fungal inoculum is added to flasks containing various concentrations of the antifungal agent (typically multiples of the MIC).[31]
-
The flasks are incubated with agitation.
-
At specific time points (e.g., 0, 6, 12, 24, 48 hours), aliquots are removed from each flask.[31]
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable fungal cells at each time point.
-
A fungicidal effect is typically defined as a ≥99.9% reduction in CFU/mL from the initial inoculum.[31]
Section 4: In Vivo Evaluation Models
While in vitro data is crucial for initial screening, in vivo models are necessary to assess the efficacy, pharmacokinetics, and toxicity of a new antifungal agent in a whole-organism system.[30][32][33]
Commonly used animal models for invasive fungal infections include:
-
Murine Models of Disseminated Candidiasis: Mice are infected intravenously with a lethal or sublethal dose of Candida albicans. Treatment with the test compound is initiated, and outcomes such as survival rates and fungal burden in target organs (e.g., kidneys, brain) are measured.
-
Murine Models of Invasive Aspergillosis: Immunocompromised mice are infected via inhalation or intravenously with Aspergillus fumigatus conidia. Efficacy is assessed by survival, fungal load in the lungs, and histopathological analysis.
-
Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is gaining popularity as a cost-effective and ethically favorable alternative for preliminary in vivo screening of antifungal compounds.
Section 5: Discussion and Future Directions
The exploration of novel 1,2,4-triazole derivatives like this compound is a vital endeavor in the face of growing antifungal resistance. Based on the established mechanism of action of the triazole class and the promising in vitro activity of structurally related compounds, this novel molecule holds potential as a valuable addition to the antifungal arsenal.
Key Advantages of Triazoles:
-
Target Specificity: The selective inhibition of fungal CYP51 provides a therapeutic window.[6]
-
Oral Bioavailability: Many triazoles, like fluconazole, are well-absorbed after oral administration, offering a significant clinical advantage.[11]
Potential Challenges and Research Imperatives:
-
Resistance: As with all antifungals, the potential for resistance development through mutations in the target enzyme (ERG11 gene) or upregulation of efflux pumps is a concern.[8][10]
-
Spectrum of Activity: A comprehensive evaluation of the antifungal spectrum of this compound against a broad panel of clinically relevant yeasts and molds is imperative.
-
Pharmacokinetics and Safety: In vivo studies are crucial to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to assess the safety and tolerability of the compound.
-
Synergy Studies: Investigating the potential for synergistic effects when combined with existing antifungal agents could reveal new therapeutic strategies.[34]
References
- Triazole antifungals | Research Starters - EBSCO. (URL: )
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. (URL: [Link])
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. (URL: [Link])
-
Rawal, G., & Kumar, R. (2024). Fluconazole. In StatPearls. StatPearls Publishing. (URL: [Link])
-
Kasture, A., & Kasture, S. (2019). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. (URL: [Link])
-
Ellis, D. (2002). Amphotericin B: spectrum and resistance. Journal of Antimicrobial Chemotherapy, 49(suppl_1), 7–10. (URL: [Link])
-
Al-Baqsami, M., & Ahmad, S. (2024). Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. ResearchGate. (URL: [Link])
-
Al-Dhafri, H. S., & Al-Hashmi, Z. S. (2021). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 8(11), 249–267. (URL: [Link])
-
Antifungal Susceptibility. MI - Microbiology. (URL: [Link])
-
What is the mechanism of Fluconazole? - Patsnap Synapse. (2024). (URL: [Link])
-
Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx222. (URL: [Link])
-
Fluconazole - Wikipedia. (URL: [Link])
-
Tatsumi, Y., Yokoo, M., Senda, H., & Kakeya, H. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409. (URL: [Link])
-
Goyal, A., & Zito, P. M. (2024). Caspofungin. In StatPearls. StatPearls Publishing. (URL: [Link])
-
Mohanty, I., & Zito, P. M. (2024). Amphotericin B. In StatPearls. StatPearls Publishing. (URL: [Link])
-
What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. (2024). (URL: [Link])
-
Ellis, D. (2002). Amphotericin B: Spectrum and resistance. ResearchGate. (URL: [Link])
-
Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658. (URL: [Link])
-
Al-Dhafri, H. S., & Al-Hashmi, Z. S. (2021). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 8(11), 249–267. (URL: [Link])
-
What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024). (URL: [Link])
-
Siopi, M., & Siafaka, A. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 120. (URL: [Link])
-
Fromtling, R. A. (1984). In vitro and in vivo evaluation of antifungal agents. Clinical Microbiology Newsletter, 6(19), 141–144. (URL: [Link])
-
Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). (URL: [Link])
-
Siopi, M., & Siafaka, A. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 120. (URL: [Link])
-
Al-Ghorbani, M., & Al-Duraihem, A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6542. (URL: [Link])
-
Tan, Y., & Tan, X. (2021). Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies. FEMS Yeast Research, 21(1), foab001. (URL: [Link])
-
Vergidis, P. (n.d.). Fluconazole: Mechanism, Uses, and Resistance. Scribd. (URL: [Link])
-
Prachand, S. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][7][8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. (URL: [Link])
-
Caspofungin - Wikipedia. (URL: [Link])
-
Susceptibility - Doctor Fungus. (URL: [Link])
-
Al-Tamimi, A. M., & Al-Masoudi, N. A. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. (URL: [Link])
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][7][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 267–278. (URL: [Link])
-
Overview of Antifungal Agents. (2025). ResearchGate. (URL: [Link])
-
Al-Tamimi, A. M., & Al-Masoudi, N. A. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. (URL: [Link])
-
Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (URL: [Link])
-
Kumar, A., & Sharma, S. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Saudi Pharmaceutical Journal, 22(4), 342–349. (URL: [Link])
-
Khan, I., & Ali, S. (2010). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 15(11), 8218–8229. (URL: [Link])
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). (URL: [Link])
-
Lewis, R. E. (2011). Pharmacology of Systemic Antifungal Agents. Clinical Infectious Diseases, 52(suppl_1), S30–S49. (URL: [Link])
-
Ferreira, J. F., & Penha, M. L. (2021). Antifungals: From Pharmacokinetics to Clinical Practice. International Journal of Molecular Sciences, 22(11), 5627. (URL: [Link])
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][7][8]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. (URL: [Link])
-
Anselmi, C., & Zito, P. M. (2025). Antifungal Agents. In StatPearls. StatPearls Publishing. (URL: [Link])
-
Al-Amiery, A. A., & Kadhum, A. A. H. (2013). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. (URL: [Link])
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 10. Fluconazole - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 17. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 19. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspofungin - Wikipedia [en.wikipedia.org]
- 23. connectjournals.com [connectjournals.com]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. scribd.com [scribd.com]
- 27. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 30. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. microbialcell.com [microbialcell.com]
- 32. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol and Its Analogs
Introduction: The Therapeutic Potential of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding, which enhances binding to biological targets and improves solubility. When functionalized with amino and thiol groups at the 4- and 3-positions, respectively, the resulting 4-amino-4H-1,2,4-triazole-3-thiol scaffold emerges as a versatile pharmacophore. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] This guide provides a comparative overview of the in vitro and in vivo evaluation of compounds based on this scaffold, with a focus on elucidating the experimental pathways from laboratory assays to preclinical animal models.
While specific experimental data for 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not extensively available in peer-reviewed literature, this guide will leverage data from closely related 5-substituted analogs to provide a robust framework for its potential evaluation. The principles and methodologies discussed herein are directly applicable to understanding and predicting the biological activity of this specific compound.
Part 1: In Vitro Evaluation - The Foundation of Biological Activity Assessment
In vitro assays are the initial and critical step in characterizing the biological activity of a novel compound. These assays are designed to be rapid, high-throughput, and provide quantitative measures of a compound's potency and selectivity against specific biological targets, such as microbial or cancer cell lines.
Antimicrobial and Antifungal Activity
A primary application of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives has been in the discovery of new antimicrobial and antifungal agents.[2][3] The initial assessment of this activity is typically performed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Representative In Vitro Antimicrobial Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Substitution at C5 | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Analog A | 4-Pyridyl | Staphylococcus aureus | 16 | Streptomycin | - |
| Analog B | 4-Pyridyl | Escherichia coli | 25 | Streptomycin | - |
| Analog C | 4-Pyridyl | Candida albicans | 24 | Fluconazole | - |
| Analog D | Phenyl | Pseudomonas aeruginosa | - | - | - |
| Analog E | Phenyl | Candida albicans | - | Triflucan | - |
Note: Data is illustrative and compiled from various sources on 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives.[2][4] Specific values are representative of the potential activity of this class of compounds.
-
Preparation of Inoculum: A standardized suspension of the microbial culture (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
The causality behind this experimental choice lies in its ability to provide a quantitative measure of the compound's potency against a range of microorganisms in a controlled environment, allowing for direct comparison with standard antibiotics or antifungals.
Anticancer Activity
The 1,2,4-triazole scaffold is also prevalent in a number of anticancer agents.[5] The initial in vitro assessment of anticancer potential is typically conducted through cytotoxicity assays on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Table 2: Representative In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | Analog F | Melanoma (IGR39) | Moderate | Dacarbazine | - | | Analog G | Breast (MDA-MB-231) | Moderate | Doxorubicin | - | | Analog H | Pancreatic (Panc-1) | Moderate | Erlotinib | - |
Note: Data is illustrative and based on studies of 1,2,4-triazole-3-thiol derivatives.[5] IC50 represents the concentration required to inhibit 50% of cell growth.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
This protocol is a self-validating system as the amount of formazan produced is directly proportional to the number of viable, metabolically active cells, providing a reliable measure of the compound's cytotoxic effect.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Biological System
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. In vivo studies in animal models are essential to understand the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and toxicity in a whole biological system.
Antifungal Efficacy in a Murine Model of Disseminated Candidiasis
For compounds showing promising in vitro antifungal activity, a common in vivo model is the murine model of disseminated candidiasis. This model assesses the ability of the compound to protect the host from a systemic fungal infection.
Table 3: Hypothetical In Vivo Efficacy of a 1,2,4-Triazole Derivative in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) | Fungal Burden in Kidneys (log CFU/g) |
| Vehicle Control | - | 5 | 6.8 |
| Test Compound | 10 | >21 | 3.2 |
| Test Compound | 20 | >21 | 2.1 |
| Fluconazole | 20 | >21 | 2.5 |
Note: This data is hypothetical and serves to illustrate the type of results obtained from such a study.
-
Infection: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: At a set time post-infection (e.g., 24 hours), treatment with the test compound, a vehicle control, and a positive control (e.g., fluconazole) is initiated. Treatment is typically administered daily for a defined period (e.g., 7 days).
-
Efficacy Evaluation: Efficacy is assessed based on two primary endpoints:
-
Survival Study: A cohort of mice is monitored for a set period (e.g., 21 days), and survival rates are recorded.
-
Fungal Burden: At a specific time point, a subset of mice is euthanized, and target organs (e.g., kidneys, spleen) are harvested to determine the fungal load by counting colony-forming units (CFUs).
-
The rationale for this dual-endpoint approach is to provide a comprehensive picture of the compound's efficacy – its ability to prevent mortality and its capacity to clear the fungal infection from target tissues.
Anticancer Efficacy in a Human Tumor Xenograft Model
For compounds with significant in vitro cytotoxicity against cancer cells, the next step is often to evaluate their antitumor activity in vivo using a xenograft model, where human cancer cells are implanted into immunocompromised mice.
Table 4: Hypothetical In Vivo Efficacy of a 1,2,4-Triazole Derivative in a Human Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Tumor Volume at Day 21 (mm³) |
| Vehicle Control | - | 0 | 1500 |
| Test Compound | 20 | 65 | 525 |
| Dacarbazine | 10 | 70 | 450 |
Note: This data is hypothetical and for illustrative purposes.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the test compound, vehicle control, or a standard-of-care chemotherapeutic agent.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The primary endpoint is typically tumor growth inhibition (TGI). Animal body weight is also monitored as an indicator of toxicity.
This model is crucial for assessing a compound's ability to inhibit tumor growth in a more complex biological environment that includes host-tumor interactions and drug delivery challenges.
Part 3: Bridging In Vitro and In Vivo - Understanding the Correlation
A critical aspect of drug development is the correlation between in vitro potency and in vivo efficacy. A compound with excellent in vitro activity may not always translate to a successful in vivo outcome. Discrepancies can arise from poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism), off-target toxicity, or the inability to reach the target site in sufficient concentrations.
For the this compound scaffold, the lipophilicity introduced by the phenylethyl group at the C5 position may influence its pharmacokinetic profile. While potentially enhancing cell permeability and in vitro activity, it could also impact solubility and metabolism in vivo. Studies on the in vivo metabolism of a similar compound, 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have shown that metabolic pathways such as reduction, N-acetylation, and N-dealkylation can occur.[6] Understanding these metabolic pathways is crucial for interpreting in vivo efficacy data and for any future structural optimization.
Part 4: Visualizing Mechanisms and Workflows
Hypothetical Mechanism of Action: Antifungal Activity
The primary mechanism of action for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.
General Experimental Workflow for Drug Discovery
The process of evaluating a new chemical entity follows a logical progression from in vitro screening to in vivo validation.
Caption: A streamlined workflow from in vitro screening to in vivo validation.
Conclusion
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a promising starting point for the development of novel therapeutic agents. While specific biological data for this compound remains to be published, this guide provides a comprehensive framework for its potential evaluation. By systematically progressing from robust in vitro assays to well-designed in vivo models, researchers can effectively characterize its biological activity, elucidate its mechanism of action, and determine its potential for further preclinical and clinical development. The interplay between in vitro and in vivo data is paramount, and a thorough understanding of the compound's pharmacokinetic and metabolic profile is essential for a successful translation from the laboratory to the clinic.
References
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy. [Link]
-
Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][3][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Parashkevova, D., & Tsvetanova, E. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Bulgarian Chemical Communications. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Samelyuk, Y., & Kaplaushenko, A. (2016). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. Current issues in pharmacy and medicine: science and practice. [Link]
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][3][7]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]
-
Oruç, E. E., Kabasakal, L., & Rollas, S. (2003). The in vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. European Journal of Drug Metabolism and Pharmacokinetics, 28(2), 113-118. [Link]
-
Al-Blewi, F. F., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. connectjournals.com [connectjournals.com]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 1,2,4-Triazole-Based Metal Complexes: A Guide for Researchers
Introduction
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous avenues of chemical synthesis. Among the myriad of heterocyclic compounds, the 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it an ideal pharmacophore for interacting with biological targets.[3][4][5] Several FDA-approved drugs, such as the aromatase inhibitors Letrozole and Anastrozole, feature this heterocyclic core, underscoring its clinical significance in cancer therapy.[6][7]
The therapeutic potential of 1,2,4-triazole derivatives is significantly amplified when they are coordinated with metal ions.[8] These metal complexes often exhibit enhanced cytotoxic activity compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity, altered redox potentials, and the ability to interact with multiple cellular targets.[8][9][10] This guide provides a comparative overview of the cytotoxicity of various 1,2,4-triazole-based metal complexes, offering insights into their structure-activity relationships (SAR) and mechanisms of action. We will delve into specific examples, compare their performance using experimental data, and provide detailed protocols for key cytotoxicity assays to aid researchers in this dynamic field.
The Rationale for Metal Complexation
The coordination of a 1,2,4-triazole-based ligand to a metal center can profoundly influence its biological activity. Here's a breakdown of the underlying principles:
-
Enhanced Cellular Uptake: Metal complexation can increase the lipophilicity of the ligand, facilitating its transport across the hydrophobic cell membrane. This is a crucial step for the drug to reach its intracellular targets.
-
Modulation of Redox Activity: Transition metals, with their variable oxidation states, can participate in redox cycling within the cell. This can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death.
-
DNA as a Target: Many metal complexes can interact with DNA through intercalation, groove binding, or covalent coordination. These interactions can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[11]
-
Enzyme Inhibition: The 1,2,4-triazole moiety and the coordinated metal ion can synergistically bind to the active sites of key enzymes involved in cancer progression, such as kinases, topoisomerases, and carbonic anhydrases.[1][2]
The choice of the metal ion and the design of the triazole ligand are critical in determining the specific mechanism of action and the overall cytotoxic profile of the complex.
Comparative Cytotoxicity Analysis
To illustrate the impact of metal centers and ligand modifications on cytotoxicity, we will compare a selection of 1,2,4-triazole-based metal complexes from recent literature. The following table summarizes their in vitro anticancer activity against various human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Complex | Metal Ion | Ligand Type | Cancer Cell Line | IC50 (µM) | Reference |
| Complex 1 | Co(II) | Schiff Base | HepG2 (Liver) | > 50 (Ligand), 18.2 (Complex) | [9] |
| MCF-7 (Breast) | > 50 (Ligand), 25.4 (Complex) | [9] | |||
| Complex 2 | Ni(II) | Schiff Base | HepG2 (Liver) | > 50 (Ligand), 22.5 (Complex) | [9] |
| MCF-7 (Breast) | > 50 (Ligand), 30.1 (Complex) | [9] | |||
| Complex 3 | Cu(II) | Schiff Base | HepG2 (Liver) | > 50 (Ligand), 12.8 (Complex) | [9] |
| MCF-7 (Breast) | > 50 (Ligand), 15.6 (Complex) | [9] | |||
| Complex 4 | Zn(II) | Schiff Base | HepG2 (Liver) | > 50 (Ligand), 15.3 (Complex) | [9] |
| MCF-7 (Breast) | > 50 (Ligand), 20.7 (Complex) | [9] | |||
| [Ru(η⁶-p-cymene)(L)Cl]PF₆ | Ru(II) | α-diimine | MDA-MB-231 (Breast) | 125.9 | [11] |
| MCF-7 (Breast) | 117.1 | [11] | |||
| Cd(II) Complex | Cd(II) | 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol | MCF-7 (Breast) | 28.45 | [12] |
| Zn(II) Complex | Zn(II) | 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol | MCF-7 (Breast) | 52.57 | [12] |
Key Observations and Structure-Activity Relationship (SAR) Insights:
-
Superiority of Metal Complexes: A consistent trend observed is the significantly enhanced cytotoxicity of the metal complexes compared to the free 1,2,4-triazole-based ligands.[9][10] This highlights the crucial role of the metal ion in the anticancer activity.
-
Influence of the Metal Ion: Among the 3d transition metal complexes with a Schiff base ligand, the Cu(II) complex exhibited the most potent activity against both HepG2 and MCF-7 cell lines.[9] This could be attributed to the inherent redox properties of copper, which can promote the generation of cytotoxic ROS.
-
Ligand Design Matters: The nature of the ligand coordinated to the metal center plays a pivotal role. For instance, the Schiff base complexes showed promising activity, likely due to the presence of the azomethine (-C=N-) group which is a common feature in many biologically active compounds.[8][9]
-
Cell Line Specificity: The cytotoxic effect of these complexes can vary depending on the cancer cell line. This suggests that the cellular uptake and mechanism of action may be influenced by the specific characteristics of different cancer types.
Mechanistic Insights: How Do These Complexes Kill Cancer Cells?
The cytotoxic effects of 1,2,4-triazole-based metal complexes are often mediated by a multi-pronged attack on cancer cells.
Caption: Proposed mechanisms of cytotoxicity for 1,2,4-triazole metal complexes.
A primary mechanism involves the induction of apoptosis , or programmed cell death. This can be triggered by:
-
DNA Damage: The complexes can bind to DNA, distorting its structure and interfering with essential cellular processes. This damage activates signaling pathways that lead to apoptosis.
-
Mitochondrial Dysfunction: The complexes can accumulate in the mitochondria, the cell's powerhouse, and disrupt the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS).
-
ROS Generation: The overproduction of ROS creates a state of oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.
Experimental Protocols for Cytotoxicity Evaluation
To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Cell Viability Assay Protocol
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
1,2,4-triazole-based metal complexes (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
-
Treatment with Complexes:
-
Prepare a series of dilutions of the metal complexes in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complexes. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the complexes) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of the complex to determine the IC50 value.
-
Conclusion and Future Directions
The field of 1,2,4-triazole-based metal complexes holds immense promise for the development of next-generation anticancer therapeutics.[1] The versatility of the triazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their cytotoxic properties.[1] Furthermore, the ability to chelate a wide range of metal ions provides an additional layer of complexity and therapeutic potential.
Future research in this area should focus on:
-
Rational Design: Employing computational methods like molecular docking to design ligands with higher affinity and selectivity for specific cancer-related targets.
-
Mechanistic Elucidation: Conducting in-depth studies to unravel the precise molecular mechanisms of action of the most potent complexes. This includes identifying their primary cellular targets and signaling pathways.
-
In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.
-
Targeted Delivery: Developing strategies to selectively deliver these complexes to tumor tissues, thereby minimizing off-target effects and improving the therapeutic index.
By continuing to explore the rich chemistry and biology of 1,2,4-triazole-based metal complexes, the scientific community can pave the way for novel and more effective treatments in the ongoing fight against cancer.
References
- Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465–489.
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). Archiv der Pharmazie.
- Tyagi, P., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 246–257.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). Current Topics in Medicinal Chemistry.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). Current Topics in Medicinal Chemistry, 20(16), 1441-1460.
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.).
- Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. (n.d.).
- mechanism of action of 1,2,4-triazole-based compounds. (n.d.). Benchchem.
- Synthesis, characterization, anticancer and antimicrobial study of arene ruthenium(II) complexes with 1,2,4-triazole ligands containing an α-diimine moiety. (n.d.).
- A review: Pharmacological aspects of metal based 1,2,4-triazole derived Schiff bases. (2021). European Journal of Medicinal Chemistry, 222, 113576.
- Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Oriental Journal of Chemistry.
- Tyagi, P. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Metal Complexes of 1,2,4-Triazole Based Ligand: Synthesis, Structural Elucidation, DFT Calculations, Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity Along with Molecular Docking Studies. (n.d.).
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). Bentham Science.
- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry, 16(1).
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Journal of Molecular Structure, 1244, 130953.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science.
- Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast. (2024). Egyptian Journal of Chemistry.
- Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR).
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (n.d.). Ginekologia i Poloznictwo.
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review: Pharmacological aspects of metal based 1,2,4-triazole derived Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a compound whose handling requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste.
Understanding the Hazard Profile
Before delving into disposal protocols, it is crucial to understand the inherent risks associated with this compound and its chemical class.
-
Hazard Classification: Based on data from similar compounds, it should be handled as a substance that is harmful if swallowed and can cause serious eye irritation.[3][4] Sigma-Aldrich classifies it under Storage Class 11, indicating it is a combustible solid.[1][2]
-
Environmental Hazard: The compound has a Water Hazard Class (WGK) of 3, signifying it is highly hazardous to water.[1][2] This classification strictly prohibits disposal down the drain.
A summary of key hazard information for related compounds is presented below:
| Hazard Statement | Description | Source Compound |
| H302 | Harmful if swallowed | 1H-1,2,4-Triazole-3-thiol[3] |
| H315 | Causes skin irritation | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[5] |
| H319 | Causes serious eye irritation | 1H-1,2,4-Triazole-3-thiol, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[3][5] |
| H335 | May cause respiratory irritation | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[5] |
This information underscores the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory setting.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is a comprehensive guide for the safe handling and disposal of this compound.
Part 1: Immediate Safety and Waste Characterization
-
Consult Your Institution's Chemical Hygiene Plan (CHP): Before handling any chemical waste, refer to your organization's CHP. This document, mandated by OSHA, outlines specific procedures for handling hazardous chemicals in your laboratory.[6]
-
Waste Identification: Characterize the waste stream. Is it the pure, unused compound? Is it a solution? Is it a mixture with other reagents? This information is crucial for proper labeling and disposal. All waste containing this compound should be treated as hazardous.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, at a minimum:
-
Safety goggles or a face shield.
-
A flame-resistant lab coat.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult a glove compatibility chart for your specific operations).[3]
-
-
Work in a Ventilated Area: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
Part 2: Waste Collection and Containerization
-
Select a Compatible Container: Choose a waste container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is appropriate. For liquid waste, ensure the container will not react with the solvent.[7][8] Never use food containers for hazardous waste.[8]
-
Container Condition: The container must be in good condition, free of leaks, cracks, or other damage.[9]
-
Do Not Mix Incompatible Wastes: Never mix this compound with incompatible chemicals in the same waste container. Based on the thiol and amine functionalities, this compound should be kept separate from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[4][9]
-
Filling the Container: Fill the waste container to no more than 90% of its capacity to allow for expansion and to prevent spills.[10]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[8][9] Do not leave a funnel in the container opening.[9]
Part 3: Labeling and Storage
-
Properly Label the Waste Container: As soon as waste is added to the container, it must be labeled. The label should include:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area.[8][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][12]
-
Storage Time Limits: Be aware of the time limits for storing hazardous waste in an SAA. Once a container is full, it must be moved to a central accumulation area within three days.[8] Partially filled containers may have longer allowable accumulation times, but you must consult your institutional and local regulations.[8][13]
Part 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full or has reached its storage time limit, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal.[7]
-
Professional Disposal: This chemical waste will be transported by a licensed hazardous waste vendor to a permitted treatment, storage, and disposal facility (TSDF).[10] Common disposal methods for chemical waste include incineration or fuel blending.[11]
-
Decontamination of Empty Containers and Glassware:
-
Empty containers that held the pure compound should be disposed of as hazardous waste.[3]
-
For glassware contaminated with this thiol-containing compound, a decontamination step can be performed before routine washing. Rinse the glassware with a suitable solvent to remove the bulk of the material, collecting the rinsate as hazardous waste. Then, immerse the glassware in a bleach bath (a 1:1 mixture of commercial bleach and water) overnight in a chemical fume hood.[14] This will oxidize the thiol group. After the bleach soak, the glassware can be thoroughly rinsed with water and washed normally.[14]
-
Trustworthiness and Self-Validation
This protocol is built upon the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies like the EPA and OSHA.[6][10] By adhering to these steps—proper characterization, containment, labeling, and consultation with EH&S professionals—you create a self-validating system of safety and compliance. Every step is designed to minimize risk to personnel, the surrounding community, and the environment.
The causality behind these choices is clear: strict container management prevents spills and reactions, accurate labeling ensures proper handling and disposal, and professional disposal in a licensed facility guarantees that the hazardous material is managed in an environmentally responsible manner.
References
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. ACS. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved from [Link]
-
Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. University of Rochester. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. watson-int.com [watson-int.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-氨基-5-苯基-4H-1,2,4-三唑-3-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. osha.gov [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. Reagents & Solvents [chem.rochester.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative work is conducted under the highest safety standards. The handling of specialized research chemicals like 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a combustible solid with notable acute toxicity, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist to provide a validated, procedural framework rooted in the specific hazard profile of this compound. Our goal is to build your confidence in handling this molecule by explaining the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your team.
Hazard Assessment: Understanding the Risks
Before detailing the required Personal Protective Equipment (PPE), it is critical to understand the specific hazards posed by this compound. The compound is classified with acute toxicity (Category 4) across oral, dermal, and inhalation routes.[1] This means that short-term exposure through any of these pathways can cause adverse health effects. Studies on analogous 1,2,4-triazole-3-thiol derivatives confirm this general toxicity profile, often placing them in the 4th class of toxicity.[2][3]
The physical form of the compound, a solid, introduces the significant risk of airborne dust generation during handling, weighing, or transfer.[4][5] Inhalation of this dust is a primary exposure route. Furthermore, the compound is designated as a combustible solid and is considered hazardous to aquatic life, which informs both handling and disposal protocols.[6]
Caption: Primary exposure routes and associated acute toxicity hazards.
Core PPE Requirements: A Multi-Barrier Approach
A multi-barrier PPE strategy is essential to mitigate the identified risks. The following table summarizes the minimum required PPE. The rationale for each selection is grounded in preventing the specific exposure routes discussed above.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Respiratory | Air-purifying respirator with particulate filter | NIOSH P95/P100 or EN 143 P2/P3 | To prevent inhalation of fine dust particles, a primary exposure risk. Required whenever handling the solid outside of a contained system.[7] |
| Hand | Compatible chemical-resistant gloves | Tested to EN 374 or equivalent | To prevent dermal absorption.[5] Nitrile gloves are a common starting point, but always check manufacturer's compatibility data. Double-gloving is recommended. |
| Eye/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 or EN 166 | To protect eyes from airborne dust and accidental splashes.[4][5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Body | Professional laboratory coat (fully buttoned) | N/A | To protect skin and personal clothing from contamination.[1][4] |
| Ancillary | Eyewash station and safety shower | ANSI Z358.1 | Essential for immediate decontamination in case of accidental exposure.[4] Facilities must be equipped with these. |
Standard Operating Procedures (SOPs) for Safe Handling
The effectiveness of PPE is directly tied to its correct use. The sequence of donning (putting on) and doffing (taking off) is designed to prevent cross-contamination.
Donning and Doffing Sequence
Adherence to a strict sequence is non-negotiable. The guiding principle is to touch "clean" surfaces when donning and only "contaminated" surfaces with other contaminated items (like gloves) when doffing.
Caption: The critical sequence for donning and doffing PPE to prevent contamination.
Procedural Guidance for Handling
-
Preparation: Always read the Safety Data Sheet (SDS) before use. Ensure an eyewash station and safety shower are accessible and operational.[4]
-
Engineering Controls: All handling of the solid compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to contain dust and vapors.[8]
-
Donning PPE: Follow the donning sequence outlined in the diagram above before approaching the fume hood.
-
Handling:
-
Doffing PPE: Upon completion of work, doff PPE in the prescribed order before leaving the immediate work area. The outer gloves are considered contaminated and should be removed first.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][8]
Emergency Protocols & Decontamination
In the event of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8][9] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4][8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
-
Spills: Evacuate the area. With full PPE, including respiratory protection, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][8]
Waste Disposal
All materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, sealed container.
-
Disposal: The container must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][8][10] Do not allow the product to enter drains.[6][8]
By integrating this comprehensive safety framework into your laboratory's workflow, you can confidently handle this compound, ensuring the integrity of your research and the safety of your personnel.
References
- Safety Data Sheet - this compound. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw-8gmyNRYLi-SDaQQIJ8uH-RNX8dkMTURhKSXRqT20aWnNOKlIekMyRQ0aTNcarcWFnWl-JJzFa6NVoB-WkPDWyRagwsLoJcZqiMhHqfvwC8vRmyB4rZcN12gz2UWuSFvxMTgIxGv2IPlBVDPwmf27BtWUhHjRmk0oDvtdewiSktvx8QG]
- Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVB6lZMY6WS-QHbVJyNub7rNihVhCIU2uXbODF_1RmDM2NJ_9umNL7wpJj1I5Nr7ugXTloBBWCav0XQWFP61pvkHY50LtqqtDEpBgCLSXoQiseq4V_nV_hNkYVTwRQ2Vq9Ax1YhW23C5fJij3Z]
- Study acute toxicity of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in vivo. National University of Pharmacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYIjfrYZBCeGpgkLs6PmVquaT0GVoqzrBrIdq0JceOp1H3TPfvWlQtAz24M6OPOt4gMaS3n_CRvQp5ugk2CI4GCtqfav43EzSRQWG5tbiftHgrt7zB0yoYsDiJs-S-xorIBeapYWqshWwHM7QGZeaOJ5TkYGbMvsDQILyw4LRKlH6YdBlkuWWtMQ==]
- Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFL_OGpZk2eYlp_SopaeL3IPG-6CfQroyiFsJz7FpbY78cFu4StwR6_O7w_6kXfihxGs23CMSmuB1hHIYOq-pfK2hZVqW0fnzh3Zm0IfYExQOvgHOl1FFgwpJ3psO8DX3v2KlOWNZzOZZO7GiD_KLdaLVNh6qliNeV6QrEcpCztsMx-g2lHihN4jMSFZp-cvzSSIVUTUQR97ymPOl6HclZXcnoxrZ3WxgnRvHMAtXUoXIi0OZRQStn20Ouogl9wjmqkTJdBsBBf6-3yKnO8YI7QLkrZGE-ZYXWV4KeS_mRkJ2bhQgVL4kmZtSVmP--NMgTykUcusMsAeYyyJAGyDVkO39QrORgFbPGKn6JBpT9R9SpEbkVJGWRg_oGQHCeREM5FlGhtlYYBDiG2V69vlsnYs3WBe9pW2O2OOVRFQHHv7K25icu5UYGbzz7RmerUPQbHqzEQASt]
- Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkr919PTM1Pw2El_sNOswDIZL2zqfwl1WmbvSZrcvTzZyV7PW0QqecbMtYFBFx1h9IIiCBs6xjV4kr4-Ss3qYUuLvPUxXuVOD9TKZy0qJQ7azV9dpGRF1S5bE-LqQ6Fv-Pt8yY8Mzg84UQsUF50fUc7z4Sut2e-FWHo6s0TIMTnjedWKUd_mFoHRwyQLRvegidPatJb5Z2O3MAcbMC-llQAj7DCduco2qrBP_NAgIuu--MVi1cywgmYw-Ch3O572qbwmN9uUfpQcx9nAa2dLc_AMs7FpkJl6EX1Uose8oSa_DJYIfIKk0pV1IKkcsI-0B1is7i_VqtNWl4kZ1QWinKBK05fvFLlPZabAjsvAQ6KnXIiR-EQbdM2ANsP7QxY0J0EqB1EILoXUbFuZ-9PJSWtRKM_ypgQ5YpTJ3BmOgmtJfktDcQAnu4pfSUFp_OBIr2oLEzCaDB]
- 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjdgU_cvbSHAD5xMa20vrPOHH7SyOmiJLM16OSx6NKQls_FW4p79XtJHlzrSCeKXaV9W95LWNtYAKTewohyFsBs0iNDqp9jcM2_duAQOQQIiqx6KSWWdqwP8POoeXmUlm5sXrobaaJ5KbpGomY2UW2zT4yLZHxOd0o5EpKaOfTtboXfZsE5fX6fnAFqZtIHnN2Okqk2-A0sK37Cw==]
- The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives. Ukrainian Biopharmaceutical Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgTKHvykecSMG1OeKLlzarEIMIKRAId72qCmnoIWHXnAElH9DTdgEBeD-2TAAdmI6VO98JYjXKrkUbeZlc3W1_K_qnkvuJ3k0sisNUbsDQs3FOmPnTAsn86AYfq74YYEqVFNKiF1HByLAs]
- Safety Data Sheet: 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzK7zDuS3l6tqCexGN3G4dFMkac0Xrxtsj5Bvos-l9yXSDQXt2QA1UF0wzQyEXRaWCpxRGag777uaURKujkTdFIdw9tdUrGSYpXJjPIqwL9Kb9X2qf_3FMweVDzRwUbUMtyXQq2YycLCDz3gZDQLPB81K4ektDBmPtmTWnptCn7qEqZKhjHH3KROT6M4XmcRurPjtylnvpdnOHZri32qpU7Lr6a0ZyTAwM7RUbOD87iiexHNJ36ZHcVlEpkI6W3la7OoAOWSdIFTvJnm61TOE_WqrWxu4s]
- Safety Data Sheet: 3-Amino-1,2,4-triazole. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8w_a79EMUsHvaPqyv6JwhvcI60jZJ-x4VZ07tqSaD-7Hgmtkv8q6TwR1lJCafhWPaNUxYs91dfGPUwxbUbUuASMqDYnjDVCxD5KY50Jq4ckGF6L7BDe2b8xYbF4PN7qs4Qp6KHLmZGdze_HX6]
- Safety Data Sheet: 4-Amino-4H-1,2,4-triazole. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5x1rxxD5SsZnlU_1w6x9aQm4gAsCo17WU_vZDO_8PIWN9Ca9Usk8UotrHPWmvoLO8bfZHReLyW6fXIomARWdqEkuOz_mazVLoyamAJOmDYnEO7A0y84DB-I-Iqe8Hwe8IsFYTjPWlpnDwnR3EZNQ1TeN4GXYnWRjrN_gYyLFqUg9ZrdMnC1QRoJOTfzqG2KVGpNwY01ImBDevzE7Buf4DwGCuuvS5fRbXhpEg8Q2EpFL2yWEaCjxqy3r9v-skxuQcZE61tJ4iF__P2FdAzjAfqQrqbiBCVJk=]
- This compound AldrichCPR. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIvTjgu1Nmp5E4A46UK5VBV6Yed2SuUqFAm4A-nwjGKBzirkWeB8OHqTHSB788Wvu15vMk6wdhFNd7J7Me4HEuqGIvt5onrZ9UA15A5ugiB6XKckVDC_mVL726v2jKPSmHW3z4c65Clyve74zCvIje1_Sf1XZhdw==]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. Study acute toxicity of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in vivo | Semantic Scholar [semanticscholar.org]
- 3. The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. watson-int.com [watson-int.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
